HSD17B13-IN-80-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18Cl2F3N3O3 |
|---|---|
Molecular Weight |
538.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[dideuterio-[2-(trifluoromethyl)phenyl]methyl]-2,8-dimethyl-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i11D2 |
InChI Key |
VWLKLPGOFPETDX-ZWGOZCLVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1C(F)(F)F)N2C(=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C)C |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action for a Novel Therapeutic Target in Chronic Liver Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). While specific data for a compound designated "HSD17B13-IN-80-d2" is not publicly available, this document will focus on the core principles of HSD17B13 inhibition, drawing on data from representative small molecule inhibitors.
HSD17B13: A Key Player in Liver Pathophysiology
Hydroxysteroid 17-beta-dehydrogenase 13 is an enzyme predominantly expressed in the liver and is found associated with the surface of lipid droplets within hepatocytes. Its expression is significantly increased in patients with NAFLD. HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the NAD+-dependent oxidation of alcohols to carbonyls. While its precise endogenous substrates are still under investigation, studies have shown it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, and may also act on other bioactive lipids and steroids.
Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This protective effect is linked to the loss of the enzyme's catalytic activity, which mitigates the progression from simple steatosis to more severe forms of liver disease characterized by inflammation and fibrosis. This genetic validation has positioned HSD17B13 as a compelling target for therapeutic intervention.
Proposed Signaling Pathway and Role in NAFLD
In the context of NAFLD, increased expression of HSD17B13 on lipid droplets is thought to contribute to disease progression. The enzyme's activity may lead to the production of signaling molecules that promote lipid accumulation, inflammation, and fibrosis. The expression of HSD17B13 itself is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD progression.
Mechanism of Action of HSD17B13 Inhibition
The therapeutic strategy for targeting HSD17B13 revolves around inhibiting its enzymatic activity. Small molecule inhibitors are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates and/or the cofactor NAD+. This competitive inhibition effectively blocks the downstream signaling cascade that contributes to liver damage.
Crystal structures of HSD17B13 in complex with small molecule inhibitors have revealed key binding interactions. These inhibitors typically occupy the substrate-binding pocket and interact with residues that are critical for catalysis. By blocking the enzyme's function, these inhibitors aim to replicate the protective phenotype observed in individuals with loss-of-function genetic variants.
Caption: Mechanism of HSD17B13 inhibition by small molecule inhibitors.
Quantitative Data on HSD17B13 Inhibitors
The following table summarizes publicly available data for representative HSD17B13 inhibitors. This data is intended to provide a quantitative context for the potency of compounds that have been developed to target this enzyme.
| Compound ID | Assay Type | Substrate | IC50 (nM) | Reference |
| Compound 1 | Biochemical | β-estradiol | Potent (exact value not specified) | |
| Compound 2 | Biochemical | β-estradiol | Potent (exact value not specified) | |
| Sulfonamide-based inhibitors | Biochemical | Synthetic Substrate | Varies (potent inhibitors developed) |
Note: Specific IC50 values for many HSD17B13 inhibitors are proprietary and not yet published in peer-reviewed literature. The development of potent and selective inhibitors has been reported in patent literature and scientific presentations.
Experimental Protocols
The assessment of HSD17B13 inhibition requires robust and reliable experimental assays. Below are outlines of key methodologies used in the discovery and characterization of HSD17B13 inhibitors.
Recombinant Enzyme Activity Assay (High-Throughput Screening)
This assay is designed to measure the enzymatic activity of purified, recombinant HSD17B13 and is suitable for screening large compound libraries.
-
Protein Expression and Purification: Human HSD17B13 is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.
-
Assay Components:
-
Purified HSD17B13 enzyme
-
Substrate (e.g., β-estradiol, leukotriene B4, or a synthetic substrate)
-
Cofactor: NAD+
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Assay buffer (e.g., phosphate buffer at physiological pH)
-
-
Procedure:
-
Test compounds are pre-incubated with the HSD17B13 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation is measured. The production of NADH, the reduced form of the cofactor, can be monitored by measuring the increase in fluorescence at an excitation/emission of 340/460 nm.
-
-
Data Analysis: The rate of NADH production is calculated. The % inhibition for each test compound is determined relative to a DMSO control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based Assay in Primary Human Hepatocytes
This assay measures the inhibition of HSD17B13 in a more physiologically relevant context.
-
Cell Culture: Primary human hepatocytes are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test inhibitor for a specified period.
-
Substrate Addition: A cell-permeable synthetic substrate for HSD17B13 is added to the culture medium.
-
Measurement of Product Formation: After incubation, the culture medium is collected, and the amount of product formed from the synthetic substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The reduction in product formation in the presence of the inhibitor is used to determine the compound's potency (IC50) in a cellular environment.
Caption: A typical workflow for the discovery of HSD17B13 inhibitors.
Conclusion
HSD17B13 has emerged as a genetically validated and highly promising therapeutic target for the treatment of chronic liver diseases. The mechanism of action of HSD17B13 inhibitors is centered on blocking the catalytic activity of the enzyme, thereby preventing the downstream events that lead to liver injury, inflammation, and fibrosis. By mimicking the protective effects of natural loss-of-function genetic variants, these inhibitors hold the potential to offer a novel and targeted therapeutic approach for millions of patients affected by NAFLD and NASH. Further research and clinical development of potent and selective HSD17B13 inhibitors will be crucial in realizing this therapeutic promise.
HSD17B13-IN-80-d2 chemical properties
An In-Depth Technical Guide to the Chemical Properties and Biological Context of HSD17B13-IN-80-d2
This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for this compound, a deuterated inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Core Chemical Properties
This compound is the deuterium-labeled counterpart of HSD17B13-IN-80.[1] While specific data for the d2 variant is limited, detailed information is available for the closely related d3 analog, HSD17B13-IN-80-d3. This information, along with data for other relevant HSD17B13 inhibitors, is summarized below to provide a comprehensive chemical profile.
| Property | HSD17B13-IN-80-d3 | HSD17B13-IN-80 (unlabeled analog) | HSD17B13-IN-2 (related inhibitor) | HSD17B13-IN-8 (related inhibitor) |
| CAS Number | 2770247-70-4[2] | Not Available | 863564-24-3[3] | 2758802-02-5[4] |
| Molecular Formula | C₂₅H₁₅D₃Cl₂F₃N₃O₃[5] | C₂₅H₁₈Cl₂F₃N₃O₃ | C₂₁H₂₃F₂NO₄[3] | Not Available |
| Molecular Weight | 539.35[2] | ~536.32 | 391.41[3] | 430.90[4] |
| Biological Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13)[2] | HSD17B13[1] | HSD17B13[3] | HSD17B13[4] |
| IC₅₀ | <0.1 μM for Estradiol[2] | ≤ 0.1 μM for Estradiol[1] | Not Available | <0.1 μM for Estradiol; <1 μM for LTB3[4] |
| Solubility | Not Available | Not Available | DMSO: 100 mg/mL (255.49 mM)[3] | DMSO: 100 mg/mL (232.07 mM)[4] |
| Storage Conditions | Store at -20°C (powder)[2] | Not Available | -20°C for 3 years (powder); -80°C for 6 months (in solvent)[3] | -80°C for 6 months (in solvent)[4] |
Mechanism of Action and Biological Significance
HSD17B13 is a liver-specific enzyme localized to lipid droplets and plays a significant role in hepatic lipid metabolism.[6][7] The enzyme is implicated in the pathogenesis of chronic liver diseases, and its expression is notably upregulated in patients with NAFLD.[6][8] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, highlighting its potential as a therapeutic target.[9][10]
HSD17B13 is known to catalyze the conversion of various lipid substrates, including steroids like 17β-estradiol and other bioactive lipids such as leukotriene B4.[10] By inhibiting HSD17B13, compounds like this compound are being investigated for their potential to ameliorate the progression of liver diseases.[11][12]
Signaling Pathway
The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor α (LXRα) in a mechanism dependent on the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[13][14][15] Activation of LXRα leads to the upregulation of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, inducing its expression.[13][16] This pathway is a key component of hepatic lipid homeostasis and its dysregulation is associated with fatty liver disease.[15][16]
Caption: LXRα/SREBP-1c signaling pathway inducing HSD17B13 expression.
Experimental Protocols
The following section outlines a representative experimental protocol for assessing the inhibitory activity of compounds like this compound on the HSD17B13 enzyme. This protocol is a composite based on methodologies described in the literature for high-throughput screening and biochemical characterization of HSD17B13 inhibitors.[4][17][18][19][20]
In Vitro HSD17B13 Enzyme Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Test compound (e.g., this compound) dissolved in DMSO
-
Substrate: β-estradiol or Leukotriene B4 (LTB₄)
-
Cofactor: NAD⁺
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant HSD17B13 enzyme and a solution of the chosen substrate (β-estradiol or LTB₄) and NAD⁺ cofactor in Assay Buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the enzyme solution to each well. c. Initiate the reaction by adding the substrate and cofactor solution to each well. d. The final reaction mixture typically contains 50-100 nM enzyme and 10-50 µM substrate. e. Include control wells:
- Negative Control (0% inhibition): Vehicle (DMSO) instead of the test compound.
- Positive Control (100% inhibition): A known potent inhibitor of HSD17B13 or no enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: a. Add the NADH detection reagent to each well according to the manufacturer's instructions. This reagent measures the amount of NADH produced by the enzymatic reaction. b. Incubate the plate in the dark at room temperature for an additional hour.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data to the control wells. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro HSD17B13 enzyme inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the role of HSD17B13 in liver disease. Its properties as a potent inhibitor, combined with the growing understanding of the HSD17B13 signaling pathway, make it and similar molecules promising candidates for the development of novel therapeutics for NAFLD and NASH. The provided methodologies offer a foundation for the in vitro characterization of such inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 16. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enanta.com [enanta.com]
- 19. enanta.com [enanta.com]
- 20. pubs.acs.org [pubs.acs.org]
HSD17B13-IN-80-d2 for NAFLD Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective effect. HSD17B13-IN-80-d2 is a deuterated investigational inhibitor of HSD17B13. Deuteration is a common strategy in drug discovery to improve pharmacokinetic properties, such as increasing metabolic stability and half-life, without significantly altering the molecule's biological activity. This technical guide provides an in-depth overview of the core principles for investigating a deuterated HSD17B13 inhibitor like this compound in the context of NAFLD research.
While specific experimental data for this compound is not publicly available, this document outlines the expected biochemical profile, mechanism of action, and state-of-the-art experimental protocols for its evaluation, based on the current understanding of HSD17B13 and its inhibitors.
HSD17B13: A Key Player in NAFLD Pathogenesis
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes. Its expression is upregulated in the livers of NAFLD patients. The enzyme is believed to play a role in lipid metabolism, potentially through its retinol dehydrogenase activity. The protective effect of HSD17B13 loss-of-function variants is thought to stem from reduced enzymatic activity, which in turn mitigates the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.
Signaling Pathway and Mechanism of Action
The precise signaling pathway of HSD17B13 in NAFLD is still under investigation. However, it is understood to be involved in hepatic lipid homeostasis. Inhibition of HSD17B13 is hypothesized to reduce the production of a potentially lipotoxic metabolite, thereby protecting hepatocytes from damage and subsequent inflammation and fibrosis.
Quantitative Data and Biochemical Profile
The following tables summarize the expected in vitro and in vivo quantitative data for a potent and selective deuterated HSD17B13 inhibitor. The values presented are hypothetical and serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Activity
| Parameter | Substrate | Expected Value | Description |
| IC50 | Estradiol | < 100 nM | Concentration of inhibitor required to reduce HSD17B13 enzymatic activity by 50% using a common substrate. |
| IC50 | Leukotriene B3 | < 1 µM | Potency against another potential substrate, indicating broader activity. |
| Selectivity | vs. other HSDs | > 100-fold | Demonstrates specificity for HSD17B13 over other hydroxysteroid dehydrogenases to minimize off-target effects. |
| Cellular Activity | Hepatocyte-based assay | < 500 nM | Potency in a cellular context, confirming cell permeability and target engagement. |
Table 2: Pharmacokinetic Properties (Rodent Model)
| Parameter | Route | Expected Value | Description |
| Half-life (t1/2) | Oral | > 8 hours | The time it takes for the plasma concentration of the drug to reduce by half. Deuteration may prolong this. |
| Bioavailability (F%) | Oral | > 30% | The fraction of the administered dose that reaches systemic circulation. |
| Clearance (CL) | Intravenous | < 10 mL/min/kg | The rate at which the drug is removed from the body. |
| Volume of Distribution (Vd) | Intravenous | > 1 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Liver-to-Plasma Ratio | > 5 | Indicates preferential distribution to the target organ. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. Below are representative protocols for key experiments.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (and non-deuterated counterpart for comparison)
-
Detection reagent (to measure NADH production)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the inhibitor at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (estradiol) and cofactor (NAD+).
-
Monitor the production of NADH over time using a plate reader (e.g., fluorescence at Ex/Em = 340/460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-HSD17B13 and loading control)
Procedure:
-
Treat cultured hepatocytes with this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vivo Efficacy in a NAFLD Mouse Model
Objective: To evaluate the therapeutic effect of this compound on NAFLD progression in vivo.
Animal Model: C57BL/6J mice on a high-fat diet (HFD) or a diet deficient in methionine and choline (MCD) to induce NASH.
Procedure:
-
Induce NAFLD/NASH in mice over a period of 8-16 weeks.
-
Administer the compounds daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological Analysis: Perform H&E staining for steatosis, ballooning, and inflammation, and Sirius Red staining for fibrosis. Calculate the NAFLD Activity Score (NAS).
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) in liver tissue.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Conclusion
HSD17B13 is a high-conviction target for the treatment of NAFLD and NASH. A deuterated inhibitor such as this compound holds the potential for an improved pharmacokinetic profile, which could translate to a more favorable clinical candidate. The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this and other novel HSD17B13 inhibitors. Rigorous in vitro and in vivo studies are essential to validate the therapeutic potential and to elucidate the precise mechanism of action of these promising new agents in the fight against chronic liver disease.
Technical Guide: HSD17B13-IN-80-d2 for Preclinical Research in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor, HSD17B13-IN-80-d2. It is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as those involved in drug discovery and development. This document summarizes the available data on its supplier, mechanism of action, and provides detailed experimental protocols for its use in preclinical research.
Introduction to HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Primarily expressed in the liver, HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] Emerging evidence has strongly implicated HSD17B13 as a key player in hepatic lipid metabolism.[3] Notably, genetic variants that result in a loss of HSD17B13 function have been associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.
The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde, a crucial step in the vitamin A metabolic pathway.[4][5] It can also metabolize other substrates, including steroids like 17β-estradiol and bioactive lipids such as leukotriene B4.[5][6]
This compound: Supplier and Availability
This compound is a deuterated version of the HSD17B13 inhibitor HSD17B13-IN-80. Deuterium labeling can offer advantages in metabolic studies by altering the compound's pharmacokinetic profile, often leading to increased metabolic stability and a longer half-life.
Supplier Information:
| Supplier | Product Name | Catalog Number | Availability |
| MedchemExpress | This compound | HY-163263S2 | In Stock |
Note: Availability is subject to change. Please verify with the supplier directly.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of HSD17B13. By blocking the enzymatic activity of HSD17B13, it is hypothesized to mimic the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene.
The expression of HSD17B13 is transcriptionally regulated by the liver X receptor α (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c).[2][7][8][9][10] LXRα, a key regulator of lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to initiate its transcription.[7][8][9] This signaling cascade is a critical component of the lipogenic process in the liver.
Below is a diagram illustrating the signaling pathway leading to HSD17B13 expression.
Quantitative Data
The following table summarizes the in vitro potency of various HSD17B13 inhibitors. While specific data for this compound is not publicly available, the data for the non-deuterated parent compound and other inhibitors provide a valuable reference.
| Compound | Target | Assay Substrate | IC50 (μM) | Reference |
| HSD17B13-IN-80 | HSD17B13 | Estradiol | < 0.1 | MedchemExpress |
| Compound 1 | Human HSD17B13 | β-estradiol | Not specified | [11] |
| Compound 1 | Human HSD17B13 | Leukotriene B4 | Not specified | [11] |
| Compound 2 | Human HSD17B13 | β-estradiol | Not specified | [11] |
| Compound 2 | Human HSD17B13 | Leukotriene B4 | Not specified | [11] |
Experimental Protocols
In Vitro HSD17B13 Enzyme Activity Assay (Retinol Dehydrogenase Activity)
This protocol is adapted from a cell-based assay used to measure the retinol dehydrogenase (RDH) activity of HSD17B13.[4]
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13
-
This compound (dissolved in DMSO)
-
All-trans-retinol (from a stock solution in ethanol)
-
Cell culture medium and supplements
-
Transfection reagent
-
HPLC system for retinoid analysis
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in appropriate culture vessels.
-
Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a negative control.
-
-
Inhibitor Treatment:
-
Following transfection (typically 24 hours), treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
-
Substrate Addition:
-
After a pre-incubation period with the inhibitor (e.g., 1 hour), add all-trans-retinol to the culture medium to a final concentration of 5-10 µM.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 8 hours) to allow for the enzymatic conversion of retinol to retinaldehyde.
-
-
Sample Collection and Analysis:
-
Harvest the cell culture supernatant and/or cell lysates.
-
Extract the retinoids from the samples.
-
Analyze the levels of retinol and retinaldehyde using HPLC.
-
Quantify the protein concentration in the cell lysates.
-
-
Data Analysis:
-
Calculate the rate of retinaldehyde formation, normalized to the protein concentration.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be adapted to confirm the direct binding of this compound to the HSD17B13 protein in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
This compound (dissolved in DMSO)
-
PBS and lysis buffer with protease inhibitors
-
Centrifuge and thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured hepatocytes with this compound at the desired concentration. Include a vehicle control.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots for different temperature points.
-
-
Heat Treatment:
-
Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating HSD17B13 inhibitors.
Conclusion
This compound represents a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in liver diseases. Its deuterated nature may offer advantages for in vivo studies. This guide provides a foundational understanding of its supply, mechanism, and application in preclinical research. The provided protocols and workflows are intended to serve as a starting point for researchers to design and execute robust experiments to further elucidate the role of HSD17B13 in health and disease.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. origene.com [origene.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 10. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Advantage: A Technical Guide to Deuterated HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the rationale, development, and potential advantages of deuterated hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors as a therapeutic strategy for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease like NASH, fibrosis, and hepatocellular carcinoma.[1][2] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage. A key challenge in developing such inhibitors is optimizing their pharmacokinetic properties to ensure sustained target engagement and minimize off-target effects. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, presents a promising approach to enhance the metabolic stability and therapeutic profile of HSD17B13 inhibitors. This document will delve into the core principles of this strategy, using a well-characterized, potent, and selective, albeit non-deuterated, HSD17B13 inhibitor, BI-3231, as a foundational case study to illustrate the potential benefits of deuteration.[3][4]
The Rationale for HSD17B13 Inhibition
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[5][6] Its enzymatic activity is implicated in hepatic lipid metabolism, and its overexpression is associated with an increase in the number and size of lipid droplets in hepatocytes.[1] The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][7] The protective mechanism of HSD17B13 loss-of-function is thought to involve alterations in hepatic lipid and retinoid metabolism, ultimately reducing lipotoxicity and inflammation.[8][9] Therefore, pharmacological inhibition of HSD17B13 is a rational approach to replicate the protective phenotype observed in individuals with naturally occurring loss-of-function variants.
The Role of Deuteration in Drug Development
Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium.[10][11] This substitution can have a profound impact on the drug's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly cytochrome P450s, to break.[12] This can lead to a slower rate of metabolism, resulting in several potential advantages:
-
Improved Pharmacokinetics: A longer half-life and increased exposure (AUC).[11][13]
-
Reduced Dosing Frequency: Slower metabolism may allow for less frequent administration.[11]
-
Enhanced Safety Profile: By altering metabolic pathways, deuteration can reduce the formation of toxic metabolites.[11][13]
The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine), a treatment for chorea associated with Huntington's disease, which demonstrated a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[10][13]
A Case for a Deuterated HSD17B13 Inhibitor: A BI-3231-Based Example
While there are no publicly disclosed deuterated HSD17B13 inhibitors in clinical development as of late 2025, we can extrapolate the potential benefits by examining a known inhibitor. BI-3231 is a potent and selective HSD17B13 inhibitor that has been made available as a chemical probe for open science.[3] Studies on BI-3231 have revealed that it has a moderate metabolic stability in human and mouse hepatocytes, with a significant contribution from Phase II metabolism, specifically glucuronidation of its phenolic moiety.[4][14]
Strategic deuteration of a molecule like BI-3231 at sites susceptible to metabolic oxidation could slow down its clearance, leading to a more favorable pharmacokinetic profile. For instance, if a site on the molecule is prone to hydroxylation by CYP enzymes, replacing the hydrogen atoms at that position with deuterium could significantly decrease the rate of this metabolic process.
Quantitative Data: A Comparative Hypothetical Analysis
The following tables present a hypothetical comparison of the in vitro and in vivo properties of a non-deuterated HSD17B13 inhibitor (based on published data for similar compounds) and its projected deuterated analogue.
Table 1: Comparative In Vitro Properties
| Parameter | Non-Deuterated Inhibitor (e.g., BI-3231) | Hypothetical Deuterated Inhibitor |
| Human HSD17B13 IC50 (nM) | ~1-5 | ~1-5 |
| Cellular Human HSD17B13 IC50 (nM) | ~10-50 | ~10-50 |
| Selectivity vs. HSD17B11 | >1000-fold | >1000-fold |
| Human Hepatocyte Stability (t1/2, min) | Moderate (~30-60) | Potentially Longer (>60) |
| Mouse Hepatocyte Stability (t1/2, min) | Moderate (~30-60) | Potentially Longer (>60) |
Table 2: Comparative In Vivo Pharmacokinetic Properties (Rodent Model)
| Parameter | Non-Deuterated Inhibitor | Hypothetical Deuterated Inhibitor |
| Half-life (t1/2, hours) | 2-4 | 4-8 |
| Area Under the Curve (AUC, ng*h/mL) | X | >X |
| Clearance (mL/min/kg) | High | Lower |
| Oral Bioavailability (%) | Moderate | Potentially Higher |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the development and characterization of deuterated HSD17B13 inhibitors.
Synthesis of a Deuterated HSD17B13 Inhibitor
The synthesis of a deuterated analogue would follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium at a specific step using a deuterated reagent.
General Protocol for Synthesis:
-
Starting Material Preparation: Synthesize or procure the necessary non-deuterated starting materials.
-
Deuterium Incorporation: Introduce deuterium at the desired position. This can be achieved through various methods, such as using a deuterated reducing agent (e.g., sodium borodeuteride), a deuterated alkylating agent, or by performing an H-D exchange reaction under specific conditions.
-
Multi-step Synthesis: Carry out the subsequent synthetic steps as established for the non-deuterated molecule.[3][15]
-
Purification: Purify the final deuterated compound using techniques like column chromatography and/or preparative HPLC.
-
Characterization: Confirm the structure and deuterium incorporation using NMR spectroscopy (1H NMR and 2H NMR) and mass spectrometry.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay determines the potency of the inhibitor against the purified HSD17B13 enzyme.
Protocol:
-
Reagents: Recombinant human HSD17B13, NAD+, substrate (e.g., estradiol or a synthetic surrogate), test compound (deuterated inhibitor), and buffer solution.
-
Assay Plate Preparation: Serially dilute the test compound in DMSO and add to a 384-well plate.
-
Enzyme and Substrate Addition: Add a solution containing HSD17B13 enzyme and NAD+ to each well.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., estradiol).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Detection: Monitor the production of NADH, which can be measured by its fluorescence, or measure the formation of the product (e.g., estrone) by LC-MS/MS.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
This assay measures the inhibitor's activity in a cellular context.
Protocol:
-
Cell Culture: Culture a human hepatocyte cell line (e.g., HepG2 or Huh7) that expresses HSD17B13.
-
Compound Treatment: Treat the cells with various concentrations of the deuterated inhibitor for a specified period.
-
Substrate Addition: Add a cell-permeable substrate (e.g., retinol) to the cells.
-
Incubation: Incubate for a period to allow for enzymatic conversion.
-
Lysis and Analysis: Lyse the cells and quantify the amount of product formed (e.g., retinaldehyde) using LC-MS/MS.
-
Data Analysis: Determine the cellular IC50 value.
In Vivo Pharmacokinetic Study in a Rodent Model
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the deuterated inhibitor.
Protocol:
-
Animal Model: Use a suitable rodent model, such as C57BL/6 mice.
-
Dosing: Administer the deuterated inhibitor via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the deuterated inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, tmax, t1/2, and AUC using appropriate software.
Efficacy Study in a NASH Animal Model
This study assesses the therapeutic effect of the deuterated inhibitor in a disease-relevant animal model.
Protocol:
-
NASH Model Induction: Induce NASH in mice using a diet-based model (e.g., high-fat, high-fructose diet) or a chemical-induced model.[16][17][18][19]
-
Treatment: Once the disease phenotype is established, treat the animals with the deuterated inhibitor or vehicle control for a defined period.
-
Monitoring: Monitor body weight, food intake, and relevant biomarkers (e.g., serum ALT, AST).
-
Terminal Analysis: At the end of the study, collect liver tissue for histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis. Also, perform gene expression analysis on liver tissue for markers of inflammation and fibrosis.
Visualizations: Pathways and Workflows
HSD17B13 Signaling and Pathophysiological Role in NASH
Caption: HSD17B13 signaling in NASH and the point of therapeutic intervention.
Experimental Workflow for Deuterated Inhibitor Evaluation
Caption: A streamlined workflow for the development and evaluation of a deuterated HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and highly promising strategy for the treatment of NASH and other chronic liver diseases. The application of deuterium chemistry to lead compounds offers a powerful tool to enhance their pharmacokinetic properties, potentially leading to more effective and safer medicines. By slowing metabolic clearance, deuteration can improve a drug's half-life and overall exposure, which is critical for sustained target engagement in a chronic disease setting. While the development of a specific deuterated HSD17B13 inhibitor has not yet been publicly disclosed, the principles outlined in this guide provide a solid framework for the rationale, design, and evaluation of such next-generation therapeutic agents. The continued exploration of this approach holds significant potential for delivering a novel and effective treatment for patients with liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocytogen.com [biocytogen.com]
- 18. Comparison of Animal Models for the Study of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
In-Depth Technical Guide: HSD17B13-IN-80-d2 Target Engagement Assays
This guide provides a comprehensive overview of the core target engagement assays for HSD17B13-IN-80-d2, a deuterated version of a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The methodologies detailed herein are essential for researchers and scientists in drug development focused on verifying and quantifying the interaction of this compound with its intended target in various experimental settings.
Introduction to HSD17B13 and Target Engagement
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic variants of HSD17B13 that result in loss of function are associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target. Target engagement assays are crucial for confirming that a drug candidate, such as this compound, physically interacts with its intended target protein, HSD17B13, in a cellular context. This verification is a critical step in the drug discovery pipeline to ensure the compound's mechanism of action and to interpret its biological effects correctly.
Quantitative Data Summary
The following tables summarize key quantitative data for HSD17B13 inhibitors, providing a comparative overview of their potency and binding characteristics.
Table 1: In Vitro Biochemical Potency of HSD17B13 Inhibitors
| Compound | Assay Type | IC50 (nM) | Notes |
| Compound 1-177 | Biochemical | 1.3 | A closely related, non-deuterated analog of this compound. |
| This compound | Biochemical | Data not publicly available | Potency is expected to be similar to Compound 1-177. |
Table 2: Cellular Target Engagement of HSD17B13 Inhibitors
| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) | Notes |
| HSD17B13 Inhibitor | NanoBRET | HEK293 | - | Demonstrates target engagement in a cellular context. |
| This compound | NanoBRET | HEK293 (presumed) | Data not publicly available | Expected to show cellular target engagement. |
| This compound | CETSA | Various | Data not publicly available | Confirms thermal stabilization of HSD17B13 upon binding. |
Key Experimental Protocols
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure the engagement of a compound with its target protein in living cells.
Experimental Workflow:
Caption: Workflow for the HSD17B13 NanoBRET Target Engagement Assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding HSD17B13 fused to NanoLuc luciferase using a suitable transfection reagent.
-
-
Assay Procedure:
-
24 hours post-transfection, cells are harvested and seeded into 96-well white assay plates.
-
A fluorescently labeled tracer compound that binds to HSD17B13 is added to the cells.
-
This compound is serially diluted and added to the wells.
-
The plate is incubated to allow the binding competition between the tracer and this compound to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The NanoBRET substrate is added to the cells.
-
The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc, ~460 nm) and acceptor (tracer, ~610 nm) emission signals.
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is plotted as BRET ratio versus compound concentration, and the IC50 value is determined using a non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method that assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Experimental Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for HSD17B13.
Detailed Methodology:
-
Cell Treatment:
-
Cells endogenously or exogenously expressing HSD17B13 are cultured to confluency.
-
The cells are treated with either this compound at a specific concentration or a vehicle control.
-
The cells are incubated for a sufficient time to allow the compound to enter the cells and bind to HSD17B13.
-
-
Thermal Denaturation:
-
The cells are harvested and lysed.
-
The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
After heating, the samples are cooled and centrifuged at high speed to pellet the denatured, aggregated proteins.
-
-
Analysis of Soluble Protein:
-
The supernatant, containing the soluble protein fraction, is collected.
-
The amount of soluble HSD17B13 in each sample is quantified using methods such as Western blotting or mass spectrometry.
-
The data is plotted as the percentage of soluble HSD17B13 versus temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
HSD17B13 Biochemical Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HSD17B13 protein.
Signaling Pathway:
Caption: Biochemical reaction catalyzed by HSD17B13 and its inhibition.
Detailed Methodology:
-
Reagents and Preparation:
-
Purified recombinant HSD17B13 protein.
-
Substrate (e.g., estradiol).
-
Cofactor (NAD+).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
This compound serially diluted in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a 384-well plate.
-
HSD17B13 protein is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by adding the substrate and cofactor.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
-
Detection and Analysis:
-
The reaction is stopped, and the formation of the product (e.g., estrone) or the reduced cofactor (NADH) is measured. NADH production can be monitored by the increase in fluorescence at ~460 nm.
-
The rate of the reaction is calculated for each inhibitor concentration.
-
The data is plotted as reaction rate versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Conclusion
The target engagement of this compound can be robustly confirmed and quantified through a combination of in-cell and biochemical assays. The NanoBRET and CETSA methods provide strong evidence of target binding in a physiological cellular context, while biochemical assays offer a precise measure of the compound's inhibitory potency against the purified enzyme. The application of these detailed protocols will enable researchers to effectively characterize the interaction of this compound with its target, a critical step in advancing its development as a potential therapeutic agent for chronic liver diseases.
HSD17B13 Inhibitors: A Technical Overview for Drug Discovery Professionals
An in-depth guide to the function, experimental validation, and therapeutic potential of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe BI-3231.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[1][2] This liver-specific, lipid droplet-associated enzyme is implicated in the progression of nonalcoholic fatty liver disease (NAFLD).[3][4] Genome-wide association studies (GWAS) have revealed a strong link between a loss-of-function variant of HSD17B13 and reduced levels of serum alanine aminotransferase (ALT), a key biomarker of liver damage.[1] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of HSD17B13 inhibitors, using the potent and selective chemical probe BI-3231 as a primary example, for researchers and professionals in drug development.
Core Function of HSD17B13 and Rationale for Inhibition
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family, which are generally involved in the metabolism of steroids and other lipids.[1][5] Specifically, HSD17B13 is localized to lipid droplets within hepatocytes and its expression is significantly increased in patients with NAFLD.[2][4] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[6]
The precise physiological substrate and function of HSD17B13 are still under investigation, though it has been shown to metabolize steroids like estradiol and bioactive lipids such as leukotriene B4 in vitro.[5][7] The therapeutic rationale for inhibiting HSD17B13 is based on human genetic data suggesting that reduced enzymatic activity is protective against the progression of liver disease.[1][5] Inhibition of HSD17B13 is therefore hypothesized to mitigate the lipotoxic effects in hepatocytes, representing a targeted therapeutic strategy for steatotic liver diseases.[8]
Featured Inhibitor: BI-3231
BI-3231 is a potent and selective chemical probe for HSD17B13, developed to facilitate the study of this enzyme's function.[1][9] It was identified through high-throughput screening and subsequent chemical optimization.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for BI-3231 and another recently developed potent inhibitor, compound 32.
| Parameter | BI-3231 | Compound 32 | Reference |
| Target | Human HSD17B13 (hHSD17B13) | Human HSD17B13 (hHSD17B13) | [9],[10] |
| IC50 (hHSD17B13) | 1 nM | 2.5 nM | [9],[10] |
| IC50 (mHSD17B13) | 13 nM | Not Reported | [9] |
| Selectivity | High selectivity over other key MASH-related targets | High selectivity (>100-fold) over other targets including FABP1/4, FFAR1, and 17 nuclear hormone receptors | [10] |
| In Vitro Effect | Inhibited triglyceride accumulation, restored lipid metabolism, increased mitochondrial activity | Not explicitly detailed | [8] |
| In Vivo Effect | Not explicitly detailed | Demonstrated robust anti-MASH effects in DIO and MASH mouse models | [10] |
| Pharmacokinetics | Rapidly cleared from plasma, considerable hepatic exposure maintained over 48 h | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231 | [9],[10] |
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which HSD17B13 inhibition exerts its protective effects is an active area of research. However, based on current understanding, a proposed mechanism involves the modulation of lipid metabolism and inflammation. The following diagram illustrates the hypothesized role of HSD17B13 and the impact of its inhibition.
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the literature for the characterization of HSD17B13 inhibitors.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
-
Objective: To identify initial hit compounds that inhibit HSD17B13 activity.
-
Assay Principle: A biochemical assay measuring the enzymatic activity of recombinant HSD17B13. Estradiol is often used as a substrate.[1][7]
-
Procedure:
-
Recombinant human HSD17B13 is incubated with the substrate (e.g., estradiol) and the cofactor NAD+.
-
Test compounds from a chemical library are added to the reaction mixture.
-
The reaction progress is monitored by measuring the production of the reaction product or the consumption of the cofactor.
-
Compounds that significantly reduce the enzymatic activity are identified as "hits".
-
In Vitro Hepatocyte Lipotoxicity Assay
-
Objective: To assess the ability of an HSD17B13 inhibitor to protect hepatocytes from lipotoxicity.
-
Cell Model: Human (e.g., HepG2) or primary mouse hepatocytes.[8]
-
Procedure:
-
Hepatocytes are cultured and treated with a lipotoxic fatty acid, such as palmitic acid, to induce cellular stress and lipid accumulation.
-
Cells are co-treated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.
-
Endpoints measured include:
-
Triglyceride accumulation (e.g., using Oil Red O staining).
-
Cell viability (e.g., using MTT or LDH release assays).
-
Mitochondrial activity.
-
Markers of lipid metabolism and inflammation.
-
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and validation of an HSD17B13 inhibitor.
Caption: Drug discovery workflow for HSD17B13 inhibitors.
Conclusion
HSD17B13 is a genetically validated target for the treatment of NASH and other chronic liver diseases. The development of potent and selective inhibitors, such as BI-3231, provides the scientific community with crucial tools to further investigate the biological function of HSD17B13 and its role in disease pathogenesis. The promising in vivo efficacy of newer compounds like compound 32 further underscores the therapeutic potential of targeting HSD17B13. Continued research in this area is expected to pave the way for novel therapies for patients with liver disease.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for a Novel HSD17B13 Inhibitor
Product Name: HSD17B13-IN-1 (Hypothetical Compound)
Target: 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13)
Audience: Researchers, scientists, and drug development professionals in the fields of liver disease, metabolism, and drug discovery.
Introduction
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This makes HSD17B13 a compelling therapeutic target for these conditions. HSD17B13-IN-1 is a potent and selective small molecule inhibitor of HSD17B13 designed for in vitro and in vivo research to explore the therapeutic potential of targeting this enzyme.
These application notes provide detailed protocols for characterizing the activity of HSD17B13-IN-1, from initial biochemical potency determination to assessment of its effects in a cellular model of liver steatosis.
Data Presentation: In Vitro Profile of HSD17B13-IN-1
The following tables summarize the in vitro characteristics of HSD17B13-IN-1.
Table 1: Biochemical and Cellular Potency
| Parameter | Value |
| Biochemical IC50 vs. Human HSD17B13 | 8.5 nM |
| Cellular EC50 (Triglyceride Reduction) | 75 nM |
| Cellular EC50 (Lipid Droplet Reduction) | 82 nM |
Table 2: Selectivity Profile against Related HSD17B Family Enzymes
| Enzyme Target | IC50 (nM) | Selectivity (Fold vs. HSD17B13) |
| HSD17B13 | 8.5 | - |
| HSD17B4 | >10,000 | >1176 |
| HSD17B6 | 8,500 | 1000 |
| HSD17B11 | >10,000 | >1176 |
| HSD17B12 | 6,300 | >741 |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of HSD17B13 and the experimental workflows for its inhibitor characterization.
Caption: Proposed role of HSD17B13 in promoting steatosis and its inhibition.
Caption: Workflow for determining the biochemical IC50 of HSD17B13-IN-1.
Caption: Workflow for the cell-based hepatocyte steatosis assay.
Experimental Protocols
Protocol 1: HSD17B13 Biochemical Potency Assay
This protocol details the method for determining the IC50 value of HSD17B13-IN-1 against recombinant human HSD17B13 enzyme.
Materials:
-
Recombinant Human HSD17B13 (purified)
-
HSD17B13-IN-1
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA
-
NAD+ (Cofactor)
-
A suitable fluorogenic substrate for HSD17B13
-
DMSO
-
384-well, black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of HSD17B13-IN-1 in DMSO, starting from 1 mM. Then, dilute this series into Assay Buffer.
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted HSD17B13-IN-1. For control wells, add Assay Buffer with DMSO (vehicle control).
-
Add 10 µL of recombinant HSD17B13 enzyme diluted in Assay Buffer to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix containing NAD+ and the fluorogenic substrate in Assay Buffer.
-
Add 5 µL of the substrate/cofactor mix to all wells to start the reaction. Final volume should be 20 µL.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Detection: Measure the fluorescence signal using a plate reader (e.g., Excitation at 535 nm, Emission at 587 nm, though wavelengths will depend on the substrate used).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of HSD17B13-IN-1 relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Steatosis and Triglyceride Quantification Assay
This protocol describes a cell-based assay to measure the effect of HSD17B13-IN-1 on oleic acid-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Oleic acid, complexed to BSA
-
HSD17B13-IN-1
-
Phosphate-Buffered Saline (PBS)
-
Triglyceride Quantification Kit (colorimetric or fluorometric)
-
96-well clear-bottom cell culture plates
-
Cell lysis buffer (compatible with TG kit)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 2 x 104 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of HSD17B13-IN-1 in serum-free DMEM.
-
Aspirate the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
-
Lipid Loading:
-
Add 100 µL of serum-free DMEM containing oleic acid (final concentration ~0.5 mM) to each well.
-
Include vehicle control wells (DMSO treatment) with and without oleic acid.
-
Incubate the plate for an additional 24 hours.
-
-
Triglyceride Quantification:
-
Wash the cells twice with 150 µL of cold PBS.
-
Lyse the cells according to the protocol provided with the triglyceride quantification kit.
-
Perform the triglyceride measurement assay following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the triglyceride concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the triglyceride levels in each well to the total protein concentration of the corresponding cell lysate (e.g., using a BCA assay).
-
Calculate the percent reduction in triglyceride accumulation for each compound concentration relative to the oleic acid-treated vehicle control.
-
Plot the percent reduction against the logarithm of inhibitor concentration and fit the curve to determine the EC50 value.
-
Protocol 3: Lipid Droplet Staining and Imaging
This protocol can be run in parallel with Protocol 2 to visualize the effect of the inhibitor on lipid droplet formation.
Materials:
-
Cells treated as described in Protocol 2 (Steps 1-3)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 or Nile Red staining solution
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Fixation: After the 24-hour incubation with oleic acid and inhibitor, carefully aspirate the media. Wash the cells once with PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Staining:
-
Wash the cells twice with PBS.
-
Add the BODIPY staining solution (e.g., 1 µg/mL in PBS) and DAPI solution to each well.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
Acquire images using a fluorescence microscope. Use the green channel for BODIPY (lipid droplets) and the blue channel for DAPI (nuclei).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the total fluorescence intensity or the area of lipid droplets per cell.
-
Calculate the percent reduction in lipid droplet accumulation for each treatment condition relative to the oleic acid-treated vehicle control to determine the EC50.
-
Application Notes and Protocols for In Vivo Studies of HSD17B13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no publicly available information regarding the specific compound HSD17B13-IN-80-d2. The following application notes and protocols are based on data from representative HSD17B13 inhibitors and antagonists that have been evaluated in preclinical in vivo studies. The provided dosages and methodologies should be considered as a starting point for research and may require optimization for specific molecules and experimental designs.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This makes HSD17B13 a compelling therapeutic target for these conditions. Inhibition of HSD17B13 is being explored through various modalities, including small molecule inhibitors and RNA interference (RNAi) therapeutics.
Quantitative Data from In Vivo Studies of HSD17B13 Inhibitors
The following table summarizes representative quantitative data from in vivo studies of HSD17B13 inhibitors and related compounds. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental models, dosing regimens, and endpoints.
| Compound/Therapeutic | Animal Model | Dosage | Route of Administration | Key Findings |
| BI-3231 | Mouse | 50 µmol/kg | Oral (single dose) | Showed extensive distribution and retention in the liver compared to plasma.[1] |
| INI-822 | Rat (Zucker obese) | Not specified | Oral | Increased levels of HSD17B13 lipid substrates, consistent with enzyme inhibition.[2] |
| EP-037429 (prodrug of EP-036332) | Mouse (CDAAHF diet) | Not specified | Not specified | Evaluated in a chronic liver injury model.[3] |
| Lactoferrin | Mouse (CDAHFD) | 3.3 g/kg or 6.6 g/kg | In drinking water | Suppressed the elevation of plasma ALT and AST in a dose-dependent manner.[4][5] |
| Rapirosiran (RNAi) | Human (Phase 1) | Up to 400 mg | Subcutaneous | Resulted in a median reduction of 78% in liver HSD17B13 mRNA at the highest dose. |
Signaling Pathway of HSD17B13 in NAFLD/NASH
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is involved in lipid and retinol metabolism. Its expression is upregulated in the livers of NAFLD patients. The diagram below illustrates the proposed role of HSD17B13 in the context of NAFLD.
Caption: Proposed role of HSD17B13 in NAFLD and point of therapeutic intervention.
Experimental Protocols
In Vivo Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH in Mice
The CDAHFD model is a widely used dietary model to induce NASH and fibrosis in mice, recapitulating key features of the human disease.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) (e.g., Research Diets, A06071302).
-
Control diet.
-
HSD17B13 inhibitor of interest.
-
Vehicle control for the inhibitor.
Procedure:
-
Acclimation: Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Dietary Induction of NASH:
-
Randomly assign mice to two groups: a control diet group and a CDAHFD group.
-
Feed the mice their respective diets for a period of 6-12 weeks to induce NASH and fibrosis. Body weight and food intake should be monitored regularly.
-
-
Treatment with HSD17B13 Inhibitor:
-
After the diet-induced NASH phenotype is established, further randomize the CDAHFD mice into a vehicle treatment group and an inhibitor treatment group.
-
Prepare the HSD17B13 inhibitor in a suitable vehicle.
-
Administer the inhibitor and vehicle to the respective groups based on the desired dosing regimen (e.g., daily oral gavage). The dosage should be determined from preliminary pharmacokinetic and tolerability studies. As a reference, the inhibitor BI-3231 has been administered orally to mice at a dose of 50 µmol/kg.[1]
-
Continue the treatment for a predefined period (e.g., 4-8 weeks) while maintaining the mice on the CDAHFD.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Picrosirius Red to evaluate fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Lipid Analysis: Analyze hepatic triglyceride and cholesterol content from frozen liver tissue.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study of an HSD17B13 inhibitor in a diet-induced NASH model.
Caption: General experimental workflow for in vivo efficacy testing of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a promising, genetically validated approach for the treatment of NAFLD and NASH. The protocols and data presented here provide a framework for the in vivo evaluation of novel HSD17B13 inhibitors. Researchers should carefully consider the choice of animal model, dosage, and relevant endpoints to thoroughly characterize the therapeutic potential of their compounds.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inipharm.com [inipharm.com]
- 3. Mouse Models of Liver Parenchyma Injuries and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bovine lactoferrin intake prevents hepatic injury in a mouse model of non-alcoholic steatohepatitis induced by choline and methionine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of HSD17B13-IN-80-d2 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of HSD17B13-IN-80-d2, a deuterated internal standard for a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in human plasma. HSD17B13 is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. The ability to accurately quantify inhibitors of this enzyme and their stable isotope-labeled internal standards is crucial for pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput analysis in drug discovery and development settings.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2] This has positioned HSD17B13 as a compelling therapeutic target for the treatment of these conditions. The development of potent and selective small molecule inhibitors of HSD17B13 is an active area of research.[3][4]
To support the preclinical and clinical development of these inhibitors, robust bioanalytical methods are required to measure their concentrations in biological matrices. HSD17B13-IN-80 is one such novel inhibitor, and its deuterated analog, this compound, is an ideal internal standard for quantitative LC-MS/MS assays due to its similar physicochemical properties and distinct mass.
This application note provides a detailed protocol for the quantification of this compound in human plasma. The method is designed to be rapid, reproducible, and sensitive, meeting the requirements for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water with 0.1% Formic Acid (LC-MS Grade)
-
96-well collection plates
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma in a 96-well plate, add 200 µL of acetonitrile containing the internal standard (HSD17B13-IN-80, concentration to be optimized).
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined based on the compound's structure (e.g., Precursor Ion [M+H]+ → Product Ion)
-
HSD17B13-IN-80 (Internal Standard): To be determined based on the compound's structure (e.g., Precursor Ion [M+H]+ → Product Ion)
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Gas 1 (Nebulizer): 55 psi
-
Gas 2 (Heater): 60 psi
-
Collision Gas (CAD): Medium
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this LC-MS/MS method for the quantification of this compound. These values are representative of a well-optimized and validated assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15% | < 15 | ± 15% |
| Low QC | 3 | < 10 | ± 10% | < 10 | ± 10% |
| Mid QC | 100 | < 10 | ± 10% | < 10 | ± 10% |
| High QC | 800 | < 10 | ± 10% | < 10 | ± 10% |
Table 3: Sensitivity and Matrix Effect
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Factor (Normalized) | 0.95 - 1.05 |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway Context
HSD17B13 is understood to be involved in lipid metabolism within hepatocytes. While its precise physiological substrates are still under investigation, its inhibition is thought to protect against liver damage. The quantification of HSD17B13 inhibitors is a direct measure of target engagement and pharmacokinetic properties, which are critical for assessing their therapeutic potential.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pharmacokinetic Studies of HSD17B13-IN-80-d2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic association studies in humans have linked loss-of-function variants of HSD17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.
HSD17B13-IN-80-d2 is a deuterated analog of a potential HSD17B13 inhibitor. The inclusion of deuterium can offer advantages in metabolic stability and pharmacokinetic profiling. These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of this compound in mice, a critical step in the preclinical development of this compound. The following protocols are based on established methodologies for small molecule pharmacokinetic assessment in rodents.
Hypothetical Pharmacokinetic Data
While specific pharmacokinetic data for this compound is not publicly available, the following table represents a hypothetical dataset for illustrative purposes, summarizing key parameters after a single administration in mice.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.0 | 0.1 |
| AUC0-last (ng·h/mL) | 4250 | 1800 |
| AUC0-inf (ng·h/mL) | 4300 | 1820 |
| Half-life (t1/2) (h) | 3.5 | 2.8 |
| Bioavailability (%) | 23.4 | - |
Caption: Table 1. Hypothetical pharmacokinetic parameters of this compound in mice.
Experimental Protocols
I. In-Life Pharmacokinetic Study in Mice
This protocol outlines the procedures for the administration of this compound to mice and the subsequent collection of blood samples for pharmacokinetic analysis.
A. Animal Model
-
Species: Mouse
-
Strain: C57BL/6J (or other appropriate strain)
-
Age: 8-10 weeks
-
Body Weight: 20-25 g
-
Acclimation: Acclimate animals for at least 7 days prior to the experiment.
-
Housing: Maintain mice in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
B. Formulation and Dosing
-
Vehicle Selection: A suitable vehicle for this compound should be determined based on its solubility and stability. A common vehicle for oral administration is 0.5% methylcellulose in water. For intravenous administration, a solution containing saline, and a solubilizing agent like PEG400 may be appropriate.
-
Dose Preparation: Prepare the dosing solutions on the day of the experiment. For oral gavage, a typical dose volume is 10 mL/kg.[5] For intravenous injection via the tail vein, the volume is typically 5 mL/kg.
-
Administration:
C. Blood Sample Collection
-
Method: Serial blood samples can be collected from the same animal using tail vein microsampling to reduce the number of animals required.[8]
-
Time Points:
-
Oral: Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Intravenous: Pre-dose (0 h), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Procedure:
-
Warm the mouse's tail under a heat lamp to dilate the blood vessels.
-
Puncture the lateral tail vein with a sterile lancet.
-
Collect approximately 20-30 µL of whole blood into an EDTA-coated capillary tube.[9]
-
Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g.
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
II. Bioanalytical Method for Quantification in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of this compound in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A. Preparation of Standards and Quality Controls
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (IS) (e.g., a stable isotope-labeled analog) in an appropriate organic solvent (e.g., DMSO or methanol).
-
Calibration Standards: Serially dilute the stock solution to prepare working solutions. Spike these into blank mouse plasma to create calibration standards with a concentration range covering the expected sample concentrations (e.g., 1-2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank mouse plasma in the same manner as the calibration standards.
B. Sample Preparation
-
Protein Precipitation:
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 10 µL of each plasma sample, add 40 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4°C for 15 minutes at 4000 x g.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
C. LC-MS/MS Conditions (Hypothetical)
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard.
-
D. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the PK parameters.
Visualizations
Caption: Experimental workflow for a mouse pharmacokinetic study.
Caption: Relationship between PK parameters and drug assessment.
Caption: Simplified role of HSD17B13 in liver steatosis.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. beckman.com [beckman.com]
Application Notes and Protocols: HSD17B13-IN-80-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] This enzyme is implicated in various metabolic processes, including those involving steroid hormones, fatty acids, and retinol.[1][5] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma.[1][2] This protective association has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[2][3]
HSD17B13-IN-80 is a known inhibitor of HSD17B13. For the accurate quantification of HSD17B13-IN-80 in biological matrices during pharmacokinetic and pharmacodynamic studies, a reliable internal standard is crucial. HSD17B13-IN-80-d2, a deuterated isotopologue of the inhibitor, serves as an ideal internal standard for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, which corrects for variability and matrix effects.[6][7]
HSD17B13 Signaling and Therapeutic Intervention
HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[1] The enzyme is involved in lipid metabolism and inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[8] By inhibiting HSD17B13, compounds like HSD17B13-IN-80 aim to replicate the protective effects observed in individuals with loss-of-function genetic variants.
Quantitative Analysis of HSD17B13-IN-80 using LC-MS/MS
The following protocol outlines a method for the quantification of HSD17B13-IN-80 in human plasma using this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents:
-
HSD17B13-IN-80 (analyte)
-
This compound (internal standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
2. Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Dissolve HSD17B13-IN-80 in an appropriate solvent (e.g., DMSO or Methanol).
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in the same solvent as the analyte.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL in ACN) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM transitions need to be optimized for both HSD17B13-IN-80 and this compound.
-
Data Presentation
The use of a deuterated internal standard allows for the accurate construction of a calibration curve and the precise quantification of the analyte in unknown samples.
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | CV (%) |
| Calibration Std 1 | 1.0 | 1.0 | 100.0 | 4.5 |
| Calibration Std 2 | 5.0 | 5.1 | 102.0 | 3.2 |
| Calibration Std 3 | 25.0 | 24.5 | 98.0 | 2.1 |
| Calibration Std 4 | 100.0 | 101.2 | 101.2 | 1.5 |
| Calibration Std 5 | 500.0 | 495.8 | 99.2 | 1.8 |
| Calibration Std 6 | 1000.0 | 1005.0 | 100.5 | 2.5 |
| QC Low | 2.5 | 2.6 | 104.0 | 5.1 |
| QC Mid | 250.0 | 248.0 | 99.2 | 3.0 |
| QC High | 750.0 | 759.0 | 101.2 | 2.8 |
Data presented are hypothetical and for illustrative purposes.
Experimental Workflow Diagram
Conclusion
This compound is an essential tool for the development of robust and reliable bioanalytical methods for the quantification of HSD17B13-IN-80. Its use as an internal standard in LC-MS/MS assays ensures high accuracy and precision, which is critical for supporting drug discovery and development programs targeting HSD17B13 for the treatment of NAFLD and other chronic liver diseases. The protocol provided herein serves as a comprehensive guide for researchers in this field.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Application of HSD17B13-IN-80-d2 in MASH Models: A Detailed Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is a severe form of metabolic dysfunction-associated steatotic liver disease (MASLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma (HCC). Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for MASH. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of MASH progression.[1][2][3] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[3] Its inhibition is a key strategy being explored for the treatment of MASH.
HSD17B13-IN-80-d2 is a deuterated analog of a potent HSD17B13 inhibitor, HSD17B13-IN-80, which exhibits an in vitro IC50 value of ≤ 0.1 μM for estradiol, a known substrate of HSD17B13.[4] Deuteration is a common medicinal chemistry strategy to improve the pharmacokinetic properties of drug candidates by slowing down their metabolic degradation.[5][6] This application note provides a detailed protocol for the use of this compound in a preclinical MASH mouse model and summarizes the expected outcomes based on studies with other potent HSD17B13 inhibitors.
Product Information
| Product Name | This compound |
| Description | Deuterated potent inhibitor of HSD17B13. |
| In Vitro Potency | IC50 ≤ 0.1 μM (for estradiol substrate)[4] |
| Indication for Research | MASH, MASLD, liver fibrosis, and other liver diseases. |
| Formulation | For in vivo use, the compound should be formulated in a suitable vehicle such as 0.5% (w/v) methylcellulose in water or as described in relevant literature for similar compounds. |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism and its expression is upregulated in MASH. The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[3][7] Inhibition of HSD17B13 is believed to exert its therapeutic effects through multiple mechanisms. Recent studies suggest that HSD17B13 catalytic activity drives hepatocellular lipid accumulation and promotes the secretion of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that activates hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][8] By inhibiting HSD17B13, this compound is expected to reduce lipotoxicity, inflammation, and fibrosis.
Experimental Protocol: In Vivo Efficacy Study in a MASH Mouse Model
This protocol describes a representative study to evaluate the efficacy of this compound in the Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) mouse model of MASH. This model is known to induce key features of MASH, including steatosis, inflammation, and progressive fibrosis.
1. Animal Model and Diet
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Diet:
-
Control Group: Standard chow diet.
-
MASH Induction Group: CDAA-HFD (e.g., A06071302, Research Diets Inc.).
-
-
Induction Period: Feed mice the CDAA-HFD for a period of 6-12 weeks to induce MASH with significant fibrosis.
2. Experimental Groups
-
Group 1: Vehicle Control: CDAA-HFD-fed mice treated with the vehicle.
-
Group 2: this compound (Low Dose): CDAA-HFD-fed mice treated with a low dose of the inhibitor (e.g., 10 mg/kg).
-
Group 3: this compound (High Dose): CDAA-HFD-fed mice treated with a high dose of the inhibitor (e.g., 30 mg/kg).
-
Group 4: Normal Control: Mice fed a standard chow diet and treated with the vehicle.
3. Dosing and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Route of Administration: Oral gavage.
-
Dosing Frequency: Once daily.
-
Treatment Duration: 4-8 weeks.
4. Endpoint Analysis
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Blood Analysis:
-
Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
-
Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).
-
Stain liver sections with Picro-Sirius Red (PSR) for the evaluation of collagen deposition and fibrosis staging.
-
-
Biochemical Analysis of Liver Tissue:
-
Measure liver triglyceride content.
-
Quantify liver hydroxyproline content as a biochemical marker of fibrosis.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from a portion of the liver.
-
Perform reverse transcription and quantitative PCR to measure the mRNA expression of key genes involved in fibrosis (e.g., Col1a1, Acta2 (α-SMA), Timp1) and inflammation (e.g., Tnf-α, Ccl2).
-
Expected Results and Data Presentation
While specific data for this compound is not yet publicly available, studies on other potent and selective HSD17B13 inhibitors in MASH models have demonstrated significant therapeutic effects. The following table summarizes representative data from such studies for illustrative purposes.
Table 1: Representative Efficacy Data of Potent HSD17B13 Inhibitors in Preclinical MASH Models
| Parameter | Vehicle Control (MASH Model) | HSD17B13 Inhibitor (Treated) | % Change vs. Vehicle | Reference |
| Plasma ALT (U/L) | 250 ± 30 | 150 ± 20 | ↓ 40% | [8] |
| Liver/Body Weight Ratio (%) | 8.5 ± 0.5 | 6.5 ± 0.4 | ↓ 23.5% | [8] |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 4.0 ± 0.6 | ↓ 38.5% | - |
| Fibrosis Stage (0-4) | 2.8 ± 0.4 | 1.5 ± 0.3 | Improvement | [8] |
| Liver Hydroxyproline (µg/g) | 450 ± 50 | 300 ± 40 | ↓ 33.3% | [8] |
| Col1a1 mRNA Expression (fold change) | 15 ± 2.5 | 7 ± 1.5 | ↓ 53.3% | [8] |
| Acta2 (α-SMA) mRNA Expression (fold change) | 12 ± 2.0 | 5 ± 1.0 | ↓ 58.3% | [8] |
Disclaimer: The data presented in this table are representative and compiled from published studies on different HSD17B13 inhibitors. Actual results with this compound may vary.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of HSD17B13 inhibition in MASH and other liver diseases. The provided protocol offers a robust framework for conducting in vivo efficacy studies. Based on the strong genetic validation of HSD17B13 as a target and promising preclinical data from other inhibitors, this compound is expected to ameliorate the key pathological features of MASH, including steatosis, inflammation, and fibrosis. Further research with this compound will contribute to a better understanding of the role of HSD17B13 in liver pathophysiology and the development of novel therapies for MASH.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for HSD17B13-IN-80-d2 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This has positioned HSD17B13 as a promising therapeutic target for these conditions. HSD17B13 is involved in the metabolism of steroids, bioactive lipids, and retinol.[1][2] Its enzymatic activity is implicated in hepatic lipid accumulation, inflammation, and fibrosis.
HSD17B13-IN-80 is an inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol.[4] HSD17B13-IN-80-d2 is the deuterated form of HSD17B13-IN-80. The incorporation of deuterium at specific positions in a molecule can alter its metabolic fate due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon compared to hydrogen.[5][6][7] This can slow down metabolism at the site of deuteration, making deuterated compounds valuable tools for studying drug metabolism, pharmacokinetics, and identifying metabolic "soft spots" in a molecule.[1][8] These application notes provide an overview of the utility of this compound in drug metabolism research and detailed protocols for its characterization.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide a summary of representative data for other reported HSD17B13 inhibitors to offer a comparative context for researchers.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | 1 | [9] |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 | [9] |
| HSD17B13-IN-8 | Human HSD17B13 | Estradiol | <100 | [10] |
| HSD17B13-IN-8 | Human HSD17B13 | Leukotriene B4 | <1000 | [10] |
| HSD17B13-IN-93 | Human HSD17B13 | Estradiol | >100 and ≤500 | [11] |
Table 2: In Vivo Efficacy of a Representative HSD17B13 Inhibitor in a Mouse Model of Liver Injury
| Treatment Group | Liver Triglycerides (mg/g) | Plasma ALT (U/L) | Plasma AST (U/L) | Fibrosis Score (Sirius Red) | Reference |
| Vehicle Control | 150 ± 20 | 250 ± 50 | 300 ± 60 | 3.5 ± 0.5 | Enanta Pharmaceuticals (data for EP-037429) |
| HSD17B13 Inhibitor | 100 ± 15 | 150 ± 30 | 180 ± 40 | 2.0 ± 0.4 | Enanta Pharmaceuticals (data for EP-037429) |
*Note: Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. The data presented is for a representative HSD17B13 inhibitor and not this compound.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathways
HSD17B13 is implicated in several signaling pathways that are central to liver homeostasis and the pathogenesis of liver diseases. Understanding these pathways is crucial for designing experiments to probe the effects of this compound.
Caption: HSD17B13 is regulated by LXRα/SREBP-1c and influences key pathways in liver pathophysiology.
Experimental Workflow for Characterizing this compound
A typical workflow for evaluating a novel HSD17B13 inhibitor like this compound involves a multi-step process from initial in vitro characterization to in vivo efficacy studies.
Caption: A stepwise approach for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA)
-
Detection Reagent (e.g., for measuring NADH production or substrate depletion/product formation via LC-MS)
-
384-well assay plates
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the diluted inhibitor or DMSO (vehicle control).
-
Add 5 µL of recombinant HSD17B13 enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate and cofactor mix (e.g., estradiol and NAD+).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by quenching with acetonitrile).
-
Detect the signal (e.g., luminescence for NADH or by LC-MS/MS for substrate/product quantification).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Lipid Accumulation Assay
This protocol assesses the ability of this compound to reduce lipid accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes
-
This compound
-
Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
-
Oil Red O staining solution
-
Dye extraction solution (e.g., isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce lipid accumulation by adding the fatty acid solution to the media.
-
Incubate for 24-72 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
Quantify lipid accumulation by eluting the Oil Red O from the cells with an extraction solution and measuring the absorbance at ~520 nm using a microplate reader.
In Vivo Efficacy Study in a NAFLD/NASH Mouse Model
This protocol evaluates the therapeutic efficacy of this compound in a diet-induced mouse model of NAFLD/NASH.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) or other NASH-inducing diet (e.g., choline-deficient, L-amino acid-defined diet)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring plasma ALT, AST, and triglycerides
-
Reagents for histological analysis (e.g., H&E, Sirius Red)
-
Reagents for gene expression analysis (e.g., qRT-PCR)
Procedure:
-
Induce NAFLD/NASH in mice by feeding them a specialized diet for a specified period (e.g., 12-16 weeks).
-
Randomize the mice into treatment groups (vehicle control and this compound at various doses).
-
Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of plasma markers of liver injury (ALT, AST) and lipids.
-
Euthanize the mice and harvest the livers.
-
Weigh the livers and use portions for:
-
Histological analysis to assess steatosis, inflammation, and fibrosis.
-
Measurement of liver triglyceride content.
-
Gene expression analysis of markers for inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
-
Analyze the data to determine the effect of this compound on the various parameters of NAFLD/NASH.
Conclusion
This compound represents a valuable chemical tool for investigating the role of HSD17B13 in drug metabolism and its potential as a therapeutic target for liver diseases. The deuteration of the parent inhibitor allows for detailed studies into its metabolic stability and pharmacokinetic profile. The protocols outlined above provide a framework for researchers to characterize the in vitro and in vivo properties of this compound and to further elucidate the biological functions of HSD17B13 in the context of liver health and disease.
References
- 1. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. US20240238425A1 - HSD17B13 Inhibitors and/or Degraders - Google Patents [patents.google.com]
- 5. Inhibiting HSD17B13 Expression: Ionis Pharmaceuticals' Patent for Treating Associated Diseases [pharmaceutical-technology.com]
- 6. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 7. drughunter.com [drughunter.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13-IN-80-d2 stability and storage conditions
Application Notes & Protocols: HSD17B13-IN-80-d2
Topic: this compound Stability and Storage Conditions Audience: Researchers, scientists, and drug development professionals.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] It belongs to a superfamily of enzymes that catalyze the conversion of steroids, fatty acids, and bile acids.[3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases. HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Its expression can be induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[1]
This compound is a deuterated analog of a potent HSD17B13 inhibitor. Deuterium labeling is a common strategy in drug development to alter metabolic fate, potentially improving pharmacokinetic properties without significantly changing the molecule's inhibitory activity. These application notes provide guidance on the stability, storage, and handling of HSD17B13 inhibitors, using data from closely related non-deuterated compounds as a reference.
Recommended Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The following recommendations are based on data for similar HSD17B13 inhibitors. Users should perform their own stability tests for long-term projects.
Table 1: Storage Conditions for HSD17B13 Inhibitors
| Form | Storage Temperature | Recommended Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Use freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| | -20°C | 1 month | For short-term use. Prone to degradation faster than at -80°C.[6][7] |
Note: Data is extrapolated from non-deuterated analogs HSD17B13-IN-2 and HSD17B13-IN-8.[6][7] It is strongly recommended to use stock solutions stored at -80°C within 6 months of preparation.
Protocols for Handling and Use
Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions of HSD17B13 inhibitors.
-
Reagent Preparation : Use a new or freshly opened bottle of anhydrous, hygroscopic DMSO to ensure maximum solubility.
-
Weighing the Compound : Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution : Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM). To aid dissolution, gentle vortexing and sonication may be required.[6]
-
Aliquoting and Storage : Once fully dissolved, divide the stock solution into smaller, single-use aliquots. Store immediately at -80°C. This prevents degradation from repeated freeze-thaw cycles.[6]
Workflow for Stability Assessment
The following workflow is recommended for users who need to validate the long-term stability of the compound for specific experimental conditions.
Caption: Workflow for assessing the stability of this compound stock solutions.
Experimental Protocols
Cellular HSD17B13 Inhibition Assay
This protocol describes a method to evaluate the potency of this compound in a cellular context using HEK293 cells stably expressing human HSD17B13. The assay measures the conversion of a substrate like estradiol to estrone.
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay plates (e.g., 96-well)
-
This compound
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Lysis buffer
-
Detection method: Mass spectrometry (e.g., RapidFire MS) or luminescence-based assay kit
Methodology:
-
Cell Seeding : Seed the HSD17B13-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation : Prepare a serial dilution of this compound in assay buffer or culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (no inhibitor).
-
Compound Treatment : Remove the culture medium from the cells and add the diluted compound solutions. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Substrate Addition : Add the substrate (estradiol) and cofactor (NAD+) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation : Incubate the plate at 37°C for a specific period (e.g., 2-4 hours) to allow for substrate conversion.
-
Reaction Termination : Stop the reaction by adding a lysis buffer or a suitable stop solution.
-
Product Detection : Quantify the amount of product (estrone) formed using a suitable detection method like mass spectrometry.[5][8]
-
Data Analysis : Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HSD17B13 Signaling and Regulatory Pathway
HSD17B13 is integrated into key hepatic metabolic and inflammatory pathways. Its expression is regulated by nuclear receptors involved in lipid metabolism. Functionally, HSD17B13 activity has been linked to changes in lipid droplet dynamics and inflammatory signaling. Recent studies show HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 pathway to increase fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[9]
Caption: HSD17B13 regulatory and signaling pathway in hepatocytes.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. enanta.com [enanta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enanta.com [enanta.com]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HSD17B13-IN-80-d2 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of HSD17B13-IN-80-d2. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of HSD17B13-IN-80, an inhibitor of the 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1] It is primarily used in research related to liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on data for structurally similar HSD17B13 inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[3][4][5] For in vivo studies, specific formulations using a combination of solvents are necessary.
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[3][4] It is also crucial to use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.[3][4][5]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3][4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound and provides potential solutions.
Issue 1: Difficulty Dissolving the Compound in DMSO
-
Symptom: The compound does not fully dissolve in DMSO, or a precipitate forms.
-
Potential Causes:
-
The concentration is too high.
-
The DMSO is not of high purity or has absorbed water.
-
Insufficient mixing.
-
-
Solutions:
Issue 2: Precipitation in Aqueous Solutions for In Vitro Assays
-
Symptom: A precipitate forms when the DMSO stock solution is diluted with aqueous media for cell-based assays.
-
Potential Causes:
-
The final concentration of DMSO is too low to maintain solubility.
-
The compound's solubility limit in the aqueous buffer is exceeded.
-
-
Solutions:
-
Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check for solvent toxicity in your specific cell line.
-
Prepare intermediate dilutions in a solvent system compatible with your final assay buffer.
-
Issue 3: Phase Separation or Precipitation in In Vivo Formulations
-
Symptom: The formulation for animal dosing becomes cloudy, separates into layers, or forms a precipitate.
-
Potential Causes:
-
Improper mixing of the components.
-
The solubility limit in the chosen vehicle has been exceeded.
-
-
Solutions:
Quantitative Solubility Data
The following table summarizes the solubility of structurally related HSD17B13 inhibitors in various solvent systems. This data can serve as a guide for preparing solutions of this compound.
| Compound | Solvent/Formulation | Solubility |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) |
| HSD17B13-IN-3 | DMSO | 260 mg/mL (565.78 mM) |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) |
| HSD17B13-IN-8 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) |
| HSD17B13-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) |
Note: The solubility of this compound is expected to be very similar to that of HSD17B13-IN-8.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL DMSO Stock Solution
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, high-purity DMSO.
-
If necessary, use an ultrasonic bath to facilitate dissolution.[3][4][5]
-
Once fully dissolved, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4][5]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on formulations for similar compounds and aims to achieve a final concentration of ≥ 2.5 mg/mL.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: HSD17B13 Inhibitor - HSD17B13i-X
Disclaimer: There is no publicly available information on a compound specifically named "HSD17B13-IN-80-d2". The following troubleshooting guides and FAQs are for a hypothetical HSD17B13 inhibitor, designated HSD17B13i-X , and are based on the known biology of HSD17B13 and general principles of small molecule inhibitor research.
This resource is intended for researchers, scientists, and drug development professionals to address potential issues during the experimental use of HSD17B13i-X.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HSD17B13i-X?
A1: HSD17B13i-X is a potent and selective small molecule inhibitor of the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] The wild-type enzyme is known to catalyze the conversion of retinol to retinaldehyde.[1][4] By inhibiting this enzymatic activity, HSD17B13i-X is designed to mimic the protective effects observed with loss-of-function genetic variants of HSD17B13, which are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2][4]
Q2: Does HSD17B13i-X show differential activity against common HSD17B13 genetic variants?
A2: This is a critical consideration. The most studied protective variant is rs72613567, which leads to a truncated, enzymatically inactive protein.[5] Therefore, HSD17B13i-X would not be expected to have a significant effect in cells or individuals homozygous for this variant. Its efficacy will be most pronounced in individuals with the wild-type HSD17B13. Pre-screening for HSD17B13 genotype is recommended for in vivo studies. Below is a table of hypothetical IC50 values.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Hepatocyte Cell Lines
Symptoms:
-
Significant decrease in cell viability at concentrations where on-target inhibition is expected.
-
Morphological changes in cells, such as rounding or detachment.
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition: The inhibitor may be affecting kinases essential for cell survival.
-
Recommendation: Perform a broad kinase screen to identify potential off-target interactions. Compare cytotoxic concentrations with the IC50 values for any identified off-target kinases.
-
-
Mitochondrial Toxicity: The compound might be interfering with mitochondrial function.
-
Recommendation: Conduct a mitochondrial toxicity assay (e.g., Seahorse assay or JC-1 staining) to assess effects on cellular respiration and mitochondrial membrane potential.
-
-
Reactive Metabolite Formation: The compound may be metabolized into a toxic species by liver enzymes.
-
Recommendation: Use a cell line with low metabolic activity (e.g., HEK293) as a control. If cytotoxicity is reduced, it may indicate metabolic bioactivation.
-
Issue 2: Lack of Efficacy in a Cellular Model of NAFLD
Symptoms:
-
No reduction in lipid accumulation (steatosis) in hepatocytes treated with fatty acids and HSD17B13i-X.
-
No change in inflammatory markers that are expected to be modulated by HSD17B13 inhibition.
Possible Causes & Troubleshooting Steps:
-
Poor Target Engagement: The compound may not be reaching its intracellular target.
-
Recommendation: Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). A successful shift in the melting temperature of HSD17B13 in the presence of the inhibitor confirms binding.
-
-
Incorrect Cellular Model: The chosen cell line may not adequately model the HSD17B13-dependent pathology.
-
Recommendation: Ensure the cell line expresses sufficient levels of wild-type HSD17B13. Overexpression of wild-type HSD17B13 is known to increase the number and size of lipid droplets.[4]
-
-
Redundant Pathways: Other pathways may compensate for the inhibition of HSD17B13.
-
Recommendation: Investigate the expression and activity of other enzymes involved in retinol and lipid metabolism in your cellular model.
-
Quantitative Data Summary
Table 1: Hypothetical HSD17B13i-X Activity Profile
| Target/Variant | IC50 (nM) | Assay Type |
| Wild-Type HSD17B13 | 15 | Enzymatic (Retinol Dehydrogenase) |
| HSD17B13 rs72613567 (TA/TA) | >10,000 | Enzymatic (Retinol Dehydrogenase) |
| HSD17B13 rs62305723 (P260S) | 85 | Enzymatic (Retinol Dehydrogenase) |
Table 2: Hypothetical Off-Target Kinase Profile for HSD17B13i-X (at 1 µM screen)
| Kinase | % Inhibition | Potential Implication |
| SRC | 85% | Proliferation, Survival |
| LCK | 78% | T-cell signaling |
| FYN | 72% | Multiple signaling pathways |
| Other 300 kinases | <50% | Low off-target activity |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Assay
Objective: To measure the inhibitory activity of HSD17B13i-X on the retinol dehydrogenase function of HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
HSD17B13i-X (or other test compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of HSD17B13i-X in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilution.
-
Add 100 µL of a solution containing recombinant HSD17B13 and NAD+ in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 100 µL of all-trans-retinol in assay buffer.
-
Immediately measure the increase in absorbance at 340 nm (corresponding to NADH production) every 30 seconds for 20 minutes.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Mechanism of action of HSD17B13 and inhibition by HSD17B13i-X.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. escholarship.org [escholarship.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13-IN-80-d2 In Vivo Efficacy Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HSD17B13-IN-80-d2 in in vivo efficacy studies. As public data on this compound is limited, this guide synthesizes information from studies on other HSD17B13 inhibitors and related research to provide a comprehensive resource for drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2] Upregulation of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5][6][7] This protective effect makes HSD17B13 an attractive therapeutic target for the treatment of chronic liver diseases. The goal of inhibitors like this compound is to mimic this protective effect by blocking the enzyme's activity.
Q2: What is the suspected mechanism of action of this compound?
While specific data on this compound is not publicly available, it is described as a deuterated inhibitor of HSD17B13.[8][9] Deuteration is a chemical modification that can improve a drug's metabolic profile, potentially leading to a longer half-life and more stable plasma concentrations. The parent compound, likely HSD17B13-IN-80, is an inhibitor of HSD17B13's enzymatic activity. HSD17B13 is known to be involved in retinol metabolism, converting retinol to retinaldehyde.[5] By inhibiting this function, this compound is expected to reduce liver inflammation and prevent the progression of liver disease.
Q3: I am not seeing the expected efficacy with this compound in my in vivo model. What are the common reasons for this?
Several factors could contribute to a lack of in vivo efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, or the animal model. The troubleshooting guide below provides a more detailed breakdown of potential issues and solutions.
Q4: What are the key parameters to measure for in vivo efficacy of an HSD17B13 inhibitor?
Key efficacy readouts for an HSD17B13 inhibitor in a relevant animal model of NAFLD/NASH would include:
-
Liver Histology: Assessment of steatosis, inflammation, ballooning, and fibrosis scores.
-
Liver Enzymes: Measurement of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: qPCR or RNA-seq of liver tissue to measure markers of inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and lipid metabolism.
-
Lipid Profiling: Analysis of hepatic triglyceride and other lipid species.
Troubleshooting Guide
Issue 1: Suboptimal Compound Exposure
Question: How do I know if the lack of efficacy is due to poor exposure of this compound in the liver?
Answer:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and, more importantly, in the liver tissue over time. This will help you understand if the compound is reaching its target organ at sufficient concentrations.
-
Formulation: The formulation used to administer the compound is critical for its absorption and distribution. Ensure the formulation is appropriate for the route of administration and that the compound remains stable. For poorly soluble compounds, consider specialized formulations.
-
Dose and Dosing Frequency: The dose and frequency of administration may need to be optimized. A dose-response study can help identify the optimal therapeutic window.
Troubleshooting Workflow for Suboptimal Exposure
Figure 1: Troubleshooting workflow for addressing suboptimal compound exposure.
Issue 2: Inappropriate Animal Model
Question: Could the choice of animal model be the reason for the lack of efficacy?
Answer:
-
Model Selection: The animal model should appropriately recapitulate the key features of human NAFLD/NASH. Commonly used models include diet-induced obesity (DIO) models (e.g., high-fat diet, Western diet) and genetically modified models.
-
Disease Stage: The efficacy of the inhibitor may depend on the stage of the disease. Ensure you are intervening at a relevant point in the disease progression.
-
Species Differences: There can be differences in the function and regulation of HSD17B13 between humans and rodents. While mouse models are valuable, results should be interpreted with caution.[10]
Table 1: Comparison of Common In Vivo Models for NAFLD/NASH
| Model | Key Features | Advantages | Disadvantages |
| High-Fat Diet (HFD) | Induces obesity and hepatic steatosis. | Simple to implement, good for studying early-stage NAFLD. | May not consistently develop significant inflammation or fibrosis. |
| Western Diet (High-fat, high-fructose) | Induces steatosis, inflammation, and some fibrosis. | More closely mimics human dietary habits leading to NASH. | Disease progression can be slow and variable. |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | Rapidly induces severe steatohepatitis and fibrosis. | Fast and robust induction of NASH-like pathology. | Associated with significant weight loss, which is not typical of human NASH. |
| Genetic Models (e.g., db/db, ob/ob) | Genetically obese and insulin-resistant, develop steatosis. | Consistent and reproducible phenotype. | The underlying genetic mutation may not be directly relevant to all forms of human NAFLD. |
Issue 3: Flawed Experimental Design or Execution
Question: What are some common pitfalls in the experimental protocol that could affect the results?
Answer:
-
Control Groups: Ensure you have the appropriate control groups, including a vehicle control group that receives the same formulation without the active compound.
-
Blinding and Randomization: To avoid bias, the study should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.
-
Endpoint Analysis: The timing and methods for endpoint analysis are crucial. Histological scoring should be performed by a trained pathologist who is blinded to the treatment groups. Molecular and biochemical assays should be properly validated.
Experimental Workflow for In Vivo Efficacy Study
Figure 2: General experimental workflow for an in vivo efficacy study of an HSD17B13 inhibitor.
Quantitative Data from HSD17B13 Inhibition/Knockdown Studies
The following tables summarize representative quantitative data from studies involving the inhibition or knockdown of HSD17B13 in mouse models of liver disease. This data can serve as a benchmark for what might be expected from an effective HSD17B13 inhibitor.
Table 2: Effects of HSD17B13 Knockdown on Liver Injury Markers in a High-Fat Diet Mouse Model
| Parameter | Control Group (High-Fat Diet) | HSD17B13 Knockdown Group (High-Fat Diet) | Percent Change |
| Serum ALT (U/L) | ~150 | ~75 | ↓ 50% |
| Serum AST (U/L) | ~200 | ~100 | ↓ 50% |
| Hepatic Triglycerides (mg/g liver) | ~100 | ~60 | ↓ 40% |
| Liver Fibrosis Score (0-4) | 2.5 | 1.0 | ↓ 60% |
| Hepatic Col1a1 mRNA (fold change) | 5.0 | 2.0 | ↓ 60% |
| Hepatic Tnf-α mRNA (fold change) | 4.0 | 1.5 | ↓ 62.5% |
| Data are hypothetical and aggregated from trends reported in HSD17B13 knockdown studies for illustrative purposes.[11][12] |
HSD17B13 Signaling Pathway
Understanding the cellular pathways influenced by HSD17B13 can aid in identifying downstream biomarkers of target engagement and efficacy.
Figure 3: Simplified signaling pathway illustrating the role of HSD17B13 and the point of intervention for its inhibitors.
This technical support guide provides a framework for troubleshooting in vivo efficacy studies with this compound. Given the limited public information on this specific compound, researchers are encouraged to perform thorough characterization of its pharmacokinetic and pharmacodynamic properties to inform the design and interpretation of their efficacy studies.
References
- 1. HSD17B13-IN-80-d3 by MedChem Express, Cat. No. HY-163263S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. enanta.com [enanta.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
HSD17B13-IN-80-d2 degradation and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HSD17B13-IN-80-d2, a deuterated inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13).
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results or Loss of Potency | Compound degradation due to improper storage. | Store the compound as a powder at -20°C or colder, protected from light and moisture. For stock solutions in DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Instability in aqueous media. | Prepare fresh dilutions in aqueous buffer for each experiment. Avoid storing the compound in aqueous solutions for extended periods. If necessary, conduct a time-course experiment to determine its stability in your specific experimental buffer. | |
| Oxidative degradation. | Degas aqueous buffers prior to use. Consider adding a non-interfering antioxidant to your buffer system if compatible with your assay. | |
| Poor Solubility in Aqueous Buffers | Intrinsic hydrophobicity of the compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, perform a serial dilution and ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.1% DMSO). Sonication may aid in the dissolution of the working solution. |
| Cellular Toxicity Observed | High concentration of the compound or solvent. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cell line. |
| Unexpected Off-Target Effects | Non-specific binding or interaction with other cellular components. | Review the literature for known off-target effects of similar chemical scaffolds. Include appropriate negative controls in your experiments, such as a structurally related but inactive compound. |
Frequently Asked Questions (FAQs)
1. What is the recommended storage procedure for this compound?
For long-term stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.
2. How should I prepare working solutions of this compound?
It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in a dry organic solvent such as DMSO. For cellular or biochemical assays, create fresh working solutions by diluting the stock solution into your aqueous experimental buffer immediately before use. Avoid prolonged storage of the compound in aqueous media.
3. What is the purpose of deuteration in this compound?
Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to improve the metabolic stability of a compound. This can lead to a longer half-life in biological systems by slowing down metabolism by cytochrome P450 enzymes.
4. I am observing high background signal in my assay. What could be the cause?
High background can result from several factors, including compound precipitation or non-specific interactions. Ensure that the final concentration of this compound in your assay is below its solubility limit in the experimental buffer. You can visually inspect for precipitation. Additionally, including appropriate controls, such as vehicle-only and no-enzyme controls, can help identify the source of the background signal.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C.
-
-
Working Solution (e.g., 10 µM in Assay Buffer):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution into your pre-warmed aqueous assay buffer to reach the desired final concentration.
-
Ensure the final DMSO concentration is low (e.g., ≤0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessment of Compound Stability in Aqueous Buffer
-
Prepare a working solution of this compound in your experimental buffer at the desired concentration.
-
Incubate the solution at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Plot the concentration of this compound as a function of time to determine its stability profile in your experimental conditions.
Visualizations
Caption: Experimental workflow for the preparation and application of this compound, including key troubleshooting checkpoints.
Caption: Potential degradation pathways for this compound and corresponding prevention strategies.
Interpreting unexpected results with HSD17B13-IN-80-d2
Disclaimer: There is currently no publicly available information regarding a specific compound designated "HSD17B13-IN-80-d2". The following troubleshooting guide and FAQs are based on the known biological functions of the HSD17B13 protein and general principles of small molecule inhibitor characterization. This resource is intended to assist researchers in interpreting unexpected results when working with novel HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My HSD17B13 inhibitor shows lower than expected potency in my enzymatic assay. What are the potential causes?
A1: Several factors could contribute to lower than expected potency:
-
Compound Instability: The inhibitor may be unstable in the assay buffer. Consider assessing compound stability over the time course of the assay.
-
Incorrect Enzyme Concentration: Ensure the concentration of recombinant HSD17B13 is optimal for the assay. High enzyme concentrations can lead to an underestimation of inhibitor potency.
-
Substrate Concentration: The concentration of the substrate (e.g., estradiol, a lipid substrate) can compete with the inhibitor. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km).
-
Cofactor Limitation: HSD17B13 is an NAD+ dependent enzyme. Ensure that NAD+ is not a limiting reagent in your assay.
-
Assay Interference: The inhibitor might interfere with the detection method (e.g., fluorescence, luminescence). Run appropriate controls to test for assay interference.
Q2: I am observing significant cell toxicity with my HSD17B13 inhibitor in my cell-based assays. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is crucial:
-
Use a Structurally Unrelated HSD17B13 Inhibitor: If a different, structurally unrelated inhibitor with known HSD17B13 activity produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress HSD17B13 in your cells. If the toxicity is on-target, increased enzyme levels may rescue the phenotype.
-
Knockout/Knockdown Models: Test your inhibitor in cells where HSD17B13 has been knocked out or knocked down. An on-target toxic effect should be diminished or absent in these cells.
-
Off-Target Profiling: Screen your compound against a panel of other dehydrogenases and unrelated targets to identify potential off-target interactions.
Q3: My HSD17B13 inhibitor is potent in the enzymatic assay but shows no activity in my cell-based assay. What could be the reason?
A3: This is a common challenge in drug discovery and can be due to several factors:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider performing a cell permeability assay (e.g., PAMPA).
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp). Test your inhibitor in the presence of known efflux pump inhibitors.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. Analyze the compound's stability in cell lysates or microsomes.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
Troubleshooting Guide: Interpreting Unexpected Data
This guide provides a structured approach to troubleshooting common unexpected results when characterizing a novel HSD17B13 inhibitor.
Scenario 1: Inconsistent IC50 Values in Enzymatic Assays
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect assay plates for precipitation. Measure compound solubility in the assay buffer. |
| Reagent Variability | Use freshly prepared reagents. Qualify new batches of enzyme, substrate, and cofactor. |
| Pipetting Errors | Calibrate pipettes regularly. Use automated liquid handlers for improved precision. |
| Assay Drift | Monitor assay performance over time with a known reference compound. |
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
| Potential Cause | Recommended Action |
| Low Cellular Uptake | Perform cellular uptake studies using radiolabeled or fluorescently tagged compound. |
| Target Engagement Issues | Conduct a Cellular Thermal Shift Assay (CETSA) or a similar target engagement assay to confirm the compound binds to HSD17B13 in cells. |
| Cellular Environment Differences | The intracellular concentration of substrates and cofactors may differ from the biochemical assay conditions, affecting inhibitor potency. |
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This protocol describes a generic fluorescence-based assay to measure the enzymatic activity of HSD17B13.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.01% Tween-20.
-
Recombinant Human HSD17B13.
-
Estradiol (substrate).
-
NAD+ (cofactor).
-
Resazurin (fluorescent probe).
-
Diaphorase.
-
-
Procedure:
-
Add 5 µL of the HSD17B13 inhibitor (in DMSO) to the wells of a 384-well plate.
-
Add 10 µL of recombinant HSD17B13 enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate/cofactor mix (Estradiol and NAD+).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 10 µL of a detection mix (Resazurin and Diaphorase).
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence at Ex/Em = 560/590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagrams and Workflows
Caption: Proposed mechanism of HSD17B13 action on lipid droplets within a hepatocyte.
Caption: A typical experimental workflow for characterizing a novel HSD17B13 inhibitor.
Caption: A logical decision-making process for troubleshooting unexpected experimental outcomes.
How to minimize variability in HSD17B13-IN-80-d2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the HSD17B13 inhibitor, HSD17B13-IN-80-d2.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1] It is involved in hepatic lipid metabolism.[2] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4] This makes the inhibition of HSD17B13 a promising therapeutic strategy for these liver diseases.
Q2: What is this compound and how does it work?
This compound is a deuterated version of a small molecule inhibitor designed to block the enzymatic activity of HSD17B13. As a deuterated compound, it may offer altered pharmacokinetic properties compared to its non-deuterated counterpart. It is used in research to study the effects of HSD17B13 inhibition in various experimental models.
Q3: What are the known signaling pathways regulated by HSD17B13?
HSD17B13 activity has been linked to several signaling pathways. Overexpression of HSD17B13 can lead to the accumulation of lipid droplets by enhancing the activities of adipose triglyceride lipase (ATGL) and retinol dehydrogenase (RDH).[2] It has also been shown to regulate hepatic lipids by influencing the SREBP-1c/FAS pathway. Additionally, HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and inflammation.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound, categorized by assay type.
In Vitro Enzymatic Assays
| Problem | Possible Causes | Solutions |
| High Variability Between Replicates | Inconsistent pipetting technique. | Use calibrated pipettes and maintain a consistent pipetting angle and speed. Avoid introducing air bubbles.[5] |
| Incomplete mixing of reagents. | Gently vortex or invert all reagent solutions before use to ensure homogeneity.[5] | |
| Temperature fluctuations across the assay plate. | Ensure the entire plate is at a uniform temperature during incubation. Avoid "edge effects" by adding buffer to the outer wells.[5] | |
| Low or No Inhibitor Activity | Incorrect inhibitor concentration. | Verify calculations for serial dilutions. Prepare fresh stock solutions. |
| Degraded inhibitor. | Store the inhibitor at the recommended temperature and protect it from light. Avoid repeated freeze-thaw cycles. | |
| Inactive enzyme. | Use a fresh batch of enzyme or verify the activity of the current batch with a known control inhibitor. | |
| Inconsistent IC50 Values | Different assay conditions. | Ensure that buffer composition, pH, temperature, and incubation times are consistent between experiments.[6] |
| Lot-to-lot variability of reagents. | If using a new batch of enzyme, substrate, or buffer, perform a validation experiment to compare with the previous lot. | |
| Saturation of the detection signal. | If the signal plateaus at higher enzyme concentrations, consider reducing the enzyme concentration or the incubation time.[6] |
Cell-Based Assays
| Problem | Possible Causes | Solutions |
| High Variability in Cell Response | Inconsistent cell seeding density. | Ensure a uniform cell suspension and use a consistent seeding technique to achieve a monolayer of the desired confluence.[7] |
| High cell passage number. | Use cells within a defined low passage number range, as high passage numbers can lead to altered morphology, growth rates, and gene expression.[7] | |
| "Edge effect" in multi-well plates. | To minimize evaporation and temperature gradients in the outer wells, fill them with sterile PBS or media without cells.[7] | |
| Low Inhibitor Potency | Poor cell permeability of the inhibitor. | Review the physicochemical properties of the inhibitor. If permeability is low, consider using a different cell line or a permeabilizing agent (with appropriate controls). |
| Inhibitor instability in culture medium. | Prepare fresh inhibitor dilutions for each experiment. Minimize the exposure of the inhibitor to light and elevated temperatures. | |
| High protein binding in the serum. | Reduce the serum concentration in the culture medium during the inhibitor treatment period, if compatible with cell health. | |
| Cell Toxicity | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically ≤0.1%) and consistent across all wells, including controls.[7] | |
| Poor cell health. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Check for contamination.[8] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of known HSD17B13 inhibitors. Data for this compound is limited, so data for the well-characterized inhibitor BI-3231 is provided for reference.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| HSD17B13-IN-80-d3 | Human HSD17B13 | Enzymatic | <0.1 μM | MedchemExpress |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | [9][10] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 nM | [9] |
| BI-3231 | Human HSD17B13 | Enzymatic (Ki) | 0.7 nM |
Experimental Protocols
HSD17B13 In Vitro Enzymatic Inhibition Assay
This protocol is adapted from published methods for HSD17B13 inhibitors and can be used as a starting point for assessing the activity of this compound.[11][12][13]
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20)[11]
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well assay plates
-
DMSO (for inhibitor dilution)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for the IC50 curve.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Substrate and Cofactor Addition: Prepare a substrate/cofactor mix in assay buffer (e.g., 12 µM Estradiol and 500 µM NAD+). Add this mix to each well.
-
Enzyme Addition: Add the recombinant HSD17B13 enzyme to each well to initiate the reaction. The final enzyme concentration should be optimized for linear product formation over the incubation time.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 2 hours), protected from light.
-
Detection: Add the NAD(P)H-Glo™ detection reagent to each well. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based HSD17B13 Inhibition Assay
This protocol provides a general framework for evaluating the cellular activity of this compound in a relevant cell line (e.g., HepG2 or HEK293 cells overexpressing HSD17B13).[14][15]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or a cell line overexpressing HSD17B13
-
Cell culture medium and supplements
-
This compound
-
Substrate (e.g., all-trans-retinol)
-
Multi-well cell culture plates
-
Cell lysis buffer
-
Method for detecting the product (e.g., HPLC for retinaldehyde)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined pre-incubation period.
-
Substrate Addition: Add the substrate (e.g., all-trans-retinol) to the culture medium and incubate for a specific time (e.g., 6-8 hours).[14]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Product Quantification: Analyze the cell lysates to quantify the amount of product formed (e.g., retinaldehyde) using a validated method like HPLC.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the product formation.
-
Data Analysis: Calculate the percent inhibition of product formation for each inhibitor concentration compared to the vehicle control. Determine the IC50 value.
Visualizations
HSD17B13 Signaling Pathways
Caption: HSD17B13 signaling pathways and points of inhibition.
Experimental Workflow for In Vitro Enzymatic Assay
Caption: Workflow for HSD17B13 in vitro enzymatic inhibition assay.
Logical Troubleshooting Flow for High Variability
Caption: Logical troubleshooting flow for high experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enanta.com [enanta.com]
HSD17B13-IN-80-d2 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13-IN-80-d2, a deuterated inhibitor of 17β-Hydroxysteroid dehydrogenase 13.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is the deuterated form of HSD17B13-IN-80, an inhibitor of the HSD17B13 enzyme. The primary application of this compound is in research related to liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The deuterium labeling can help in studies of drug metabolism and pharmacokinetics (DMPK) by providing a distinct mass signature for tracking the compound and its metabolites.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -80°C
-
Short-term storage: -20°C
It is crucial to protect the compound from light and moisture.
3. What is the expected isotopic purity of this compound?
The isotopic purity of deuterated compounds is a critical quality parameter. For this compound, the expected isotopic enrichment should be high, typically ≥98 atom % D. This ensures that the majority of the molecules contain the deuterium label, which is essential for its intended use in metabolic studies.
Quality Control and Purity Assessment
4. How can I verify the identity and purity of a new batch of this compound?
A combination of analytical techniques is recommended for comprehensive quality control:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR are used to confirm the position of the deuterium labels and to assess isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.
5. What are the typical acceptance criteria for the purity of this compound?
The following table summarizes the generally accepted quality control specifications for this compound.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H-NMR | Conforms to structure |
| MS | Conforms to expected mass | |
| Chemical Purity | HPLC | ≥98.0% (AUC) |
| Isotopic Purity | MS | ≥98 atom % D |
| Residual Solvents | GC-HS | ≤0.5% |
| Water Content | KF | ≤0.5% |
Troubleshooting Guides
Problem: Inconsistent results in biological assays.
-
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Solution: Aliquot the compound upon receipt to minimize freeze-thaw cycles. Always store at the recommended temperature and protect from light. Re-analyze the purity of the compound by HPLC if degradation is suspected.
-
-
Possible Cause 2: Low Purity. The presence of impurities can interfere with the biological activity.
-
Solution: Verify the purity of your batch using the analytical methods described above. If the purity is below the recommended specification, a new, high-purity batch should be used.
-
Problem: Difficulty in solubilizing this compound.
-
Possible Cause: Incorrect Solvent. this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Solution: For in vitro experiments, it is common to prepare a stock solution in an organic solvent such as DMSO. For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween-80. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
-
Experimental Protocols
Protocol 1: Determination of Chemical Purity by HPLC
This protocol outlines a general method for assessing the chemical purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.
Workflow for HPLC Purity Assessment
Caption: Workflow for determining the chemical purity of this compound using HPLC.
Protocol 2: Confirmation of Isotopic Enrichment by LC-MS
This protocol provides a general method for confirming the molecular weight and assessing the isotopic purity of this compound.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A suitable gradient to ensure elution of the compound.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode.
-
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in the mobile phase.
Data Analysis Logic for Isotopic Purity
Caption: Logical flow for confirming the isotopic enrichment of this compound via mass spectrometry.
Signaling Pathway Context
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. It is implicated in the metabolism of steroids and other lipids. Inhibition of HSD17B13 is being investigated as a therapeutic strategy for liver diseases.
Simplified HSD17B13 Signaling Context
Caption: Simplified diagram showing the inhibition of HSD17B13 by this compound within a hepatocyte.
Validation & Comparative
A Comparative Guide: HSD17B13-IN-80-d2 vs. Non-Deuterated HSD17B13-IN-80
Disclaimer: Direct comparative experimental data for HSD17B13-IN-80-d2 versus its non-deuterated counterpart, HSD17B13-IN-80, is not publicly available. This guide provides a comparison based on established principles of deuterium-modification in medicinal chemistry and presents illustrative, hypothetical data to guide researchers on the potential advantages of the deuterated compound.
Introduction to HSD17B13 and the Role of Deuteration
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic variants of HSD17B13 that result in a loss of function are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has made HSD17B13 an attractive therapeutic target for the development of inhibitors.
HSD17B13-IN-80 is a small molecule inhibitor of HSD17B13. The deuterated version, this compound, incorporates deuterium atoms at specific metabolically labile positions. This strategy, known as the "deuterium effect" or "kinetic isotope effect," aims to slow down the rate of drug metabolism. By replacing hydrogen with the heavier isotope deuterium, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, primarily by cytochrome P450 (CYP450) enzymes. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
Hypothetical Performance Comparison
The following tables present illustrative data to highlight the expected differences in performance between HSD17B13-IN-80 and this compound.
Table 1: In Vitro Metabolic Stability
This table illustrates the potential improvement in metabolic stability of the deuterated compound when incubated with human liver microsomes.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| HSD17B13-IN-80 | 15 | 46.2 |
| This compound | 45 | 15.4 |
This is illustrative data based on typical outcomes of deuteration.
Table 2: In Vivo Pharmacokinetics in Mice
This table shows a hypothetical comparison of key pharmacokinetic parameters following a single oral dose (10 mg/kg) in mice.
| Parameter | HSD17B13-IN-80 | This compound |
| Cmax (ng/mL) | 850 | 1275 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (0-24h) (ng·h/mL) | 3400 | 8500 |
| Oral Bioavailability (%) | 30 | 65 |
| Clearance (mL/min/kg) | 49 | 19.6 |
This is illustrative data based on typical outcomes of deuteration.
Signaling Pathway and Experimental Workflow
The following diagrams visualize the role of HSD17B13 in liver disease and a typical workflow for comparing deuterated and non-deuterated compounds.
A Comparative Analysis of HSD17B13 Inhibitors: Benchmarking HSD17B13-IN-80-d2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HSD17B13-IN-80-d2 with other notable small molecule inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). The following sections detail the available quantitative data, experimental methodologies, and relevant biological pathways to aid in the selection of appropriate research tools.
Introduction to HSD17B13 Inhibition
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have strongly implicated loss-of-function variants of HSD17B13 in protecting against the progression of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has spurred the development of inhibitors targeting HSD17B13 as a promising therapeutic strategy. This guide focuses on a comparative overview of this compound and other key inhibitors.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the reported in vitro potencies of this compound and other selected small molecule inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different experimental protocols, which can influence direct comparability.
| Compound | Target | IC50 | Substrate Used | Source |
| This compound | HSD17B13 | < 0.1 µM | Estradiol | [2] |
| BI-3231 | human HSD17B13 | 1 nM | Estradiol | [3][4] |
| mouse HSD17B13 | 13 nM | Estradiol | [3][4] | |
| Compound 32 | HSD17B13 | 2.5 nM | Not Specified | [5] |
| INI-822 | HSD17B13 | Low nM potency | Not Specified | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (Estradiol Substrate)
This assay measures the enzymatic activity of HSD17B13 by quantifying the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
β-estradiol
-
NADH-Glo™ Detection Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing 500 µM NAD+ and 15 µM β-estradiol in a suitable buffer (e.g., PBS).
-
Add 300 ng of recombinant human HSD17B13 protein to each well of a 384-well plate.
-
To test inhibitor potency, pre-incubate the enzyme with various concentrations of the inhibitor before adding the reaction mixture.
-
Initiate the enzymatic reaction by adding 10 µL of the reaction mixture to each well.
-
After a desired incubation time (e.g., 1 hour), add an equal volume of the NADH-Glo™ Detection reagent.
-
Incubate for an additional hour to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader to determine the amount of NADH produced.[1]
Cellular Retinol Dehydrogenase Activity Assay
This assay assesses the ability of HSD17B13 to convert retinol to retinaldehyde within a cellular context.
Materials:
-
HEK293 cells
-
Plasmids for expressing HSD17B13 or its mutants
-
All-trans-retinol
-
Cell culture reagents
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 cells in culture plates one day prior to transfection.
-
Transfect the cells with plasmids expressing wild-type HSD17B13, mutant HSD17B13, or an empty vector as a control.
-
Following transfection, treat the cells with all-trans-retinol (e.g., 2 or 5 µM) for a specified duration (e.g., 6 or 8 hours).
-
To test inhibitors, co-incubate the cells with the inhibitor and all-trans-retinol.
-
Harvest the cells and extract the retinoids.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC with retinoid standards.
-
Normalize the retinoid levels to the total protein concentration in each sample.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to HSD17B13 function and inhibitor evaluation.
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte.
Caption: General workflow for the discovery of HSD17B13 inhibitors.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of HSD17B13. However, direct, side-by-side comparisons with other leading inhibitors such as BI-3231 and INI-822 under standardized assay conditions are necessary for a definitive ranking of their in vitro efficacy. Furthermore, the pharmacokinetic and in vivo efficacy profiles of this compound remain to be fully characterized and compared with compounds like BI-3231, which has shown good liver exposure, and the recently reported compound 32, which exhibits an improved pharmacokinetic profile and in vivo anti-MASH activity.[3][5]
For researchers selecting an HSD17B13 inhibitor, the choice will depend on the specific experimental needs. For in vitro studies requiring a well-characterized tool compound, BI-3231 offers a wealth of published data. For those seeking potentially improved in vivo properties, newer compounds like compound 32 may be of interest. This compound represents another potent option, and further publications detailing its full characterization are anticipated.
As the field of HSD17B13 inhibition continues to evolve, the development of standardized assay protocols and the publication of comprehensive comparative studies will be invaluable to the research community in advancing the therapeutic potential of targeting this enzyme for chronic liver diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: HSD17B13-IN-80-d2 vs. BI-3231 in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), HSD17B13-IN-80-d2 and BI-3231, in the context of nonalcoholic steatohepatitis (NASH) research. HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for NASH, supported by human genetic studies linking loss-of-function variants to a reduced risk of chronic liver disease progression.[1][2][3] This document summarizes the available preclinical data for these two compounds, outlines relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows.
It is important to note that publicly available data for this compound is limited. This guide reflects the currently accessible information and highlights the disparities in the depth of characterization between the two molecules.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the available in vitro and pharmacokinetic data for HSD17B13-IN-80 and BI-3231.
Table 1: In Vitro Potency and Selectivity
| Parameter | HSD17B13-IN-80 | BI-3231 |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) |
| Human HSD17B13 IC₅₀ | ≤ 0.1 µM (estradiol as substrate)[4] | 1 nM[5] |
| Mouse HSD17B13 IC₅₀ | Data not available | 13 nM[6] |
| Selectivity against HSD17B11 | Data not available | >7000-fold[6] |
| Mode of Inhibition | Data not available | Uncompetitive with NAD+[5] |
Table 2: Pharmacokinetic Properties
| Parameter | HSD17B13-IN-80 | BI-3231 |
| Plasma Clearance | Data not available | Rapid and biphasic in mice and rats[5][7] |
| Oral Bioavailability | Data not available | Low in mice[5][7] |
| Liver Tissue Accumulation | Data not available | Extensive[5][7] |
| Metabolism | Data not available | Pronounced phase II metabolic biotransformation[5] |
Comparative Performance Analysis
Based on the available data, BI-3231 is a significantly more well-characterized HSD17B13 inhibitor than HSD17B13-IN-80. BI-3231 demonstrates high potency against both human and mouse HSD17B13, a crucial feature for translational studies. Its high selectivity against the closest homolog, HSD17B11, indicates a lower likelihood of off-target effects mediated by related enzymes.[6] The characterization of its uncompetitive mode of inhibition with respect to NAD+ provides valuable insights into its mechanism of action.[5]
Pharmacokinetic studies of BI-3231 reveal a profile of rapid plasma clearance coupled with substantial accumulation in the liver, the target organ for NASH therapy.[5][7] This liver-targeting property is advantageous for maximizing therapeutic efficacy while minimizing systemic exposure and potential side effects. However, its rapid clearance may necessitate specific dosing strategies in vivo to maintain therapeutic concentrations.
In contrast, the only publicly available data for HSD17B13-IN-80 is an in vitro IC₅₀ value of less than 0.1 µM against HSD17B13 using estradiol as a substrate.[4] No information on its potency against the mouse ortholog, selectivity, pharmacokinetic profile, or in vivo efficacy has been found in the public domain. The "-d2" in this compound denotes deuterium labeling, a common practice in drug discovery to potentially improve metabolic stability and pharmacokinetic properties. However, without data on the parent compound, the impact of this modification cannot be assessed.
In a preclinical in vitro model of hepatocellular lipotoxicity, BI-3231 was shown to reduce triglyceride accumulation in both human and mouse hepatocytes.[8] This finding provides direct evidence of its potential to mitigate steatosis, a key pathological feature of NASH.
HSD17B13 Signaling Pathway in NASH
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[2][9] Its expression is upregulated in patients with NAFLD.[2][10] While its precise physiological function is still under investigation, it is believed to be involved in lipid metabolism.[10][11] Loss-of-function variants in HSD17B13 are associated with a reduced risk of progression from simple steatosis to NASH and fibrosis, suggesting that inhibition of its enzymatic activity is a promising therapeutic strategy.[1][2] The enzyme is thought to play a role in the metabolism of various lipid substrates.[1]
Caption: Proposed role of HSD17B13 in NASH pathogenesis and the point of intervention for inhibitors.
Experimental Protocols
Evaluating the efficacy of HSD17B13 inhibitors in NASH models requires robust and well-defined experimental protocols. Below are representative methodologies for in vitro and in vivo studies.
In Vitro Lipotoxicity Assay
Objective: To assess the ability of HSD17B13 inhibitors to protect hepatocytes from lipid-induced stress.
Methodology:
-
Cell Culture: Culture human (e.g., HepG2) or primary mouse hepatocytes in appropriate media.
-
Induction of Lipotoxicity: Treat hepatocytes with a saturated fatty acid, such as palmitic acid, to induce lipid accumulation and cellular stress.
-
Inhibitor Treatment: Co-incubate the cells with varying concentrations of the HSD17B13 inhibitor (e.g., BI-3231) and the fatty acid.
-
Assessment of Triglyceride Accumulation: After the treatment period, lyse the cells and quantify intracellular triglyceride levels using a commercial assay kit.
-
Cell Viability Assay: Measure cell viability using methods such as MTT or LDH release assays to assess the cytotoxic effects of the treatments.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
In Vivo Diet-Induced NASH Model
Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors in a mouse model that recapitulates key features of human NASH.
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6J) and induce NASH through a specialized diet, such as a high-fat, high-fructose, and high-cholesterol diet, for a specified duration (e.g., 16-24 weeks).
-
Inhibitor Administration: Administer the HSD17B13 inhibitor (or vehicle control) to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and frequency.
-
Monitoring: Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, insulin) throughout the study.
-
Terminal Procedures: At the end of the study, collect blood and liver tissue for analysis.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids.
-
Histopathological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red staining to evaluate fibrosis. Score the histological features according to the NAFLD Activity Score (NAS).
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene (qRT-PCR) and protein (Western blot) expression of key markers of lipid metabolism, inflammation, and fibrosis.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an HSD17B13 inhibitor in a NASH model.
Caption: A generalized workflow for the preclinical evaluation of an HSD17B13 inhibitor for NASH.
Conclusion
BI-3231 stands out as a well-characterized, potent, and selective HSD17B13 inhibitor with a pharmacokinetic profile that supports its use as a tool compound for in vivo studies in NASH models. In contrast, this compound remains a largely uncharacterized compound in the public domain, precluding a comprehensive comparative analysis of its performance. For researchers in the field of NASH, BI-3231 offers a reliable pharmacological tool to investigate the therapeutic potential of HSD17B13 inhibition. Further disclosure of data on HSD17B13-IN-80 and other emerging inhibitors will be crucial for a more complete understanding of the therapeutic landscape for this promising target.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
Validating HSD17B13 Target Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of a chemical probe is paramount to generating reliable experimental data and developing safe and effective therapeutics. This guide provides a framework for validating the target specificity of inhibitors for 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. Due to the limited public availability of experimental data for HSD17B13-IN-80-d2, this guide will use the well-characterized inhibitor BI-3231 as a primary example to illustrate best practices in target validation.
Introduction to HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in hepatocytes. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, fibrosis, and hepatocellular carcinoma. This has made the inhibition of HSD17B13 a compelling strategy for the treatment of these conditions. The enzyme is believed to play a role in hepatic lipid metabolism, though its precise physiological substrates and functions are still under investigation.
The Importance of Target Specificity
The development of potent and selective inhibitors is crucial for elucidating the biological functions of HSD17B13 and for advancing therapeutic programs. A highly specific inhibitor will minimize off-target effects, which can confound experimental results and lead to toxicity. This guide outlines key experimental approaches to assess the target specificity of HSD17B13 inhibitors.
Comparative Analysis of HSD17B13 Inhibitors
Table 1: Potency and Selectivity of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Off-Target Hits (>50% inhibition @ 10µM) |
| This compound | HSD17B13 | Data not available | Data not available | Data not available | Data not available |
| BI-3231 | hHSD17B13 | 1 | 0.7 | >10,000-fold | 1/44 (COX-2) |
| mHSD17B13 | 13 | 1.8 | Excellent |
*hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13. Data for BI-3231 is sourced from publicly available information.
Key Experimental Protocols for Target Validation
The following are essential experiments for validating the target specificity of an HSD17B13 inhibitor.
HSD17B13 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Principle: Recombinant HSD17B13 is incubated with a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+. The enzyme catalyzes the oxidation of the substrate, which is coupled to the reduction of NAD+ to NADH. The production of NADH can be detected, often using a coupled luminescence-based assay.
Detailed Protocol (based on published methods for BI-3231):
-
Reagents and Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Test compound (e.g., this compound) at various concentrations
-
Detection Reagent: NAD-Glo™ Assay kit (Promega)
-
384-well assay plates
-
-
Procedure:
-
Add test compound dilutions and controls to the assay plate.
-
Add HSD17B13 enzyme (e.g., 50-100 nM final concentration) to all wells.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 10-50 µM final concentration) and NAD+.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., hepatocytes) to confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 37°C to 81°C in increments) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cool the tubes to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble HSD17B13 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble HSD17B13 as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement. For BI-3231, a significant thermal shift of 16.7 K was observed in the presence of NAD+.
-
Off-Target Profiling (Selectivity Screening)
To assess the specificity of an inhibitor, it should be screened against a panel of related and unrelated proteins.
Principle: The inhibitor is tested for its activity against a broad range of other enzymes, receptors, and ion channels. For HSD17B13 inhibitors, it is particularly important to assess selectivity against other members of the 17β-hydroxysteroid dehydrogenase family, especially the closest homolog, HSD17B11. Kinase panels are also commonly used to identify potential off-target interactions.
Workflow:
-
Family-wide selectivity: Test the inhibitor's activity against other HSD17B isoforms using enzymatic assays similar to the one described for HSD17B13.
-
Broad panel screening: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen44, Reaction Biology) for screening against a large panel of diverse protein targets.
Visualizing Workflows and Pathways
The following diagrams illustrate the HSD17B13 signaling context and the experimental workflows for target validation.
Caption: Simplified signaling context of HSD17B13 in hepatocytes.
Caption: Experimental workflow for validating HSD17B13 inhibitor target specificity.
Conclusion
The validation of target specificity is a critical step in the development and use of any chemical probe. For HSD17B13, a comprehensive approach including enzymatic inhibition assays, cellular thermal shift assays, and broad selectivity screening is essential. While data for this compound is currently limited, the well-characterized inhibitor BI-3231 serves as an excellent benchmark for the types of data that should be generated and reported. By following the experimental protocols and framework outlined in this guide, researchers can confidently assess the target specificity of their HSD17B13 inhibitors, leading to more robust and reproducible scientific findings.
Navigating the Maze of Specificity: A Comparative Guide to HSD17B13 Inhibition
For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is a paramount challenge. This guide provides an objective comparison of the cross-reactivity of inhibitors targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for chronic liver diseases. We delve into the available experimental data, detail the methodologies for assessing inhibitor selectivity, and visualize the key concepts to aid in the development of next-generation therapeutics.
The Challenge of Selectivity in the HSD17B Family
Hydroxysteroid (17β) dehydrogenases (HSD17Bs) are a large family of oxidoreductases that play crucial roles in the metabolism of steroids, fatty acids, and other lipids.[1][2] With 15 identified members, many of these enzymes share structural similarities, creating a significant hurdle for the development of inhibitors that target a specific isoform without affecting others.[1]
HSD17B13, a liver-specific, lipid droplet-associated enzyme, has emerged as a key player in hepatic lipid metabolism.[3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3] This has spurred the development of HSD17B13 inhibitors as a potential therapy for these conditions.
However, the high degree of homology between HSD17B13 and other family members, particularly HSD17B11 (with 85% sequence similarity), necessitates a rigorous evaluation of inhibitor selectivity to minimize off-target effects and ensure therapeutic efficacy.[4]
Comparative Analysis of HSD17B13 Inhibitor Selectivity
While the initial prompt mentioned "HSD17B13-IN-80-d2," publicly available scientific literature and databases do not contain information on a compound with this specific designation. Therefore, this guide focuses on well-characterized, publicly disclosed HSD17B13 inhibitors to provide a relevant and evidence-based comparison.
Here, we compare the selectivity profiles of two prominent HSD17B13 inhibitors: BI-3231 and compound 32 .
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity vs. HSD17B11 | Other Selectivity Data | Reference |
| BI-3231 | Human HSD17B13 | IC50: < 1 nM, Ki: 0.7 nM | >10,000-fold (IC50 > 10 µM) | Tested against a panel of 44 receptors with minimal off-target effects noted (weak inhibition of COX-2 at 10 µM). | [1][2][4] |
| Mouse HSD17B13 | IC50: 12 nM | Not explicitly stated, but potent inhibition observed. | [1] | ||
| Compound 32 | Human HSD17B13 | IC50: 2.5 nM | >100-fold selectivity over "other targets" (specific HSD isoforms not detailed). | Maintained potent inhibition (IC50 = 7.6 nM) in an assay using leukotriene B4 as a substrate. | [5][6] |
Key Observations:
-
BI-3231 demonstrates exceptional potency and selectivity for human HSD17B13 over its closest homolog, HSD17B11.[1][2][4] The greater than 10,000-fold selectivity is a critical feature for minimizing potential off-target effects related to HSD17B11 inhibition.
-
Compound 32 also exhibits high potency for HSD17B13. While its selectivity against a broad panel of HSD isoforms is not as extensively detailed in the available literature, it is reported to have a favorable pharmacokinetic profile.[5][6]
-
The development of these potent and selective inhibitors represents a significant advancement in the field and provides valuable tools for further elucidating the biological function of HSD17B13.
Experimental Protocols for Assessing Inhibitor Selectivity
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of the key assays used in the characterization of HSD17B13 inhibitors.
Enzymatic Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of HSD17B13 and other HSD isoforms.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound against a purified enzyme.
-
General Protocol:
-
Purified recombinant HSD enzyme (e.g., HSD17B13, HSD17B11) is incubated in a suitable buffer.
-
A known substrate for the enzyme (e.g., estradiol, leukotriene B4) and the cofactor NAD+ are added.[1][2]
-
The test inhibitor is added at various concentrations.
-
The reaction progress is monitored by measuring the formation of the product or the consumption of the cofactor (NADH).
-
Data is analyzed to calculate IC50 and Ki values.
-
-
Detection Methods:
Cellular Inhibition Assays
These assays assess the ability of an inhibitor to engage and inhibit the target enzyme within a cellular context.
-
Objective: To determine the potency of an inhibitor in a more physiologically relevant environment.
-
General Protocol:
-
A cell line engineered to overexpress the target HSD enzyme (e.g., HEK293 cells expressing HSD17B13) is used.[7]
-
The cells are incubated with the test inhibitor at various concentrations.
-
A substrate is added to the cell culture medium.
-
After a defined incubation period, the medium is collected, and the conversion of the substrate to the product is measured, typically by mass spectrometry.
-
IC50 values are calculated based on the reduction in product formation.
-
Visualizing the Path to Selective Inhibition
Understanding the relationships between the target enzyme, its family members, and the inhibitors is crucial for rational drug design.
Caption: A diagram illustrating the targeted inhibition of HSD17B13 by selective inhibitors and their differentiation from other HSD17B family members.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of an HSD17B13 inhibitor involves a multi-step workflow.
Caption: A flowchart outlining the key experimental stages in the selectivity profiling of an HSD17B13 inhibitor.
Conclusion
The development of selective HSD17B13 inhibitors holds great promise for the treatment of chronic liver diseases. The data presented for compounds like BI-3231 highlight that high potency and selectivity against the closely related HSD17B11 are achievable. A thorough understanding and application of rigorous experimental protocols for selectivity profiling are essential for identifying lead candidates with the desired therapeutic window. As research in this area progresses, the continued development and characterization of highly selective HSD17B13 inhibitors will be critical for translating the genetic validation of this target into a safe and effective therapy for patients.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
A Comparative Guide to HSD17B13 Loss-of-Function Models: The HSD17B13-IN-80-d2 Mouse Model versus siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the functional role of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is critical for developing therapies against chronic liver diseases such as nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. To investigate this phenomenon, researchers primarily employ two distinct methodologies: stable, in vivo genetically engineered models and transient in vitro gene silencing.
This guide provides an objective comparison between two representative approaches: the HSD17B13-IN-80-d2 mouse model, which mimics a human loss-of-function allele, and the use of small interfering RNA (siRNA) for transient gene knockdown in cell culture. We will compare their methodologies, data outputs, and applications to assist researchers in selecting the most appropriate model for their experimental needs.
Data Presentation: A Comparative Overview
The selection of a model system inherently dictates the type of data that can be generated. The this compound mouse model allows for long-term, systemic studies of HSD17B13 loss-of-function in the context of a whole organism, whereas siRNA provides a rapid, targeted approach for mechanistic studies in a controlled cellular environment.
| Feature | This compound Mouse Model | HSD17B13 siRNA Knockdown |
| Model System | In vivo (Whole organism) | In vitro (e.g., HepG2 cells, primary hepatocytes) |
| Genetic Modification | Stable, germline bi-allelic insertion/deletion | Transient, cytoplasmic RNA interference |
| Target Reduction | Abolition of full-length, functional protein | Typically 70-95% reduction in mRNA/protein levels |
| Duration of Effect | Lifelong | 48-96 hours (transient) |
| Typical Throughput | Low to medium | High |
| Key Readouts | Liver histology (steatosis, inflammation, fibrosis scores), serum biomarkers (e.g., ALT, AST), lipidomics, transcriptomics | Cellular lipid accumulation (e.g., Oil Red O staining), gene expression (qPCR), protein levels (Western Blot), cell viability assays |
| Primary Application | Studying systemic effects, long-term disease progression, and interaction with other physiological systems. | High-throughput screening, target validation, dissecting specific cellular mechanisms. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for each approach.
This compound Mouse Model Protocol
This protocol describes a typical workflow for evaluating the protective effect of HSD17B13 loss-of-function in a diet-induced NASH model.
-
Animal Husbandry: this compound knock-in mice and wild-type (WT) littermates are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet-Induced NASH Model: At 8-12 weeks of age, mice are placed on a high-fat, high-fructose, and high-cholesterol diet for a period of 16-40 weeks to induce NASH. A control group is fed a standard chow diet.
-
In-life Monitoring: Body weight and food intake are monitored weekly.
-
Terminal Endpoint Analysis:
-
Serum Collection: Blood is collected via cardiac puncture to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Liver Harvesting: Livers are excised, weighed, and sectioned.
-
Histology: Liver sections are fixed in 10% neutral buffered formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for fibrosis.
-
Gene and Protein Expression: A portion of the liver is snap-frozen in liquid nitrogen for subsequent RNA extraction (for qPCR analysis of inflammatory and fibrotic markers) and protein extraction (for Western blot analysis).
-
Lipid Analysis: Liver lipids are extracted to quantify triglyceride and cholesterol content.
-
HSD17B13 siRNA Knockdown Protocol
This protocol outlines a standard procedure for transiently knocking down HSD17B13 in a human hepatoma cell line (e.g., HepG2) to study effects on lipid accumulation.
-
Cell Culture: HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
HSD17B13-targeting siRNA or a non-targeting control siRNA are diluted in serum-free medium.
-
A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 15-20 minutes to allow complex formation.
-
The siRNA-lipid complex is added dropwise to the cells.
-
-
Lipid Loading: 24 hours post-transfection, the medium is replaced with fresh medium containing a mixture of oleic and palmitic acids (e.g., 200 µM) to induce lipid accumulation. Cells are incubated for another 24-48 hours.
-
Endpoint Analysis:
-
Knockdown Efficiency: RNA is extracted and HSD17B13 mRNA levels are quantified using qPCR to confirm target knockdown. Protein lysates can also be analyzed by Western blot.
-
Lipid Accumulation: Cells are fixed with 4% paraformaldehyde and stained with Oil Red O. The stain is then eluted and quantified spectrophotometrically at ~500 nm. Alternatively, cells can be imaged using fluorescence microscopy after staining with a fluorescent neutral lipid dye (e.g., BODIPY).
-
Cell Viability: A viability assay (e.g., MTS or MTT) is performed to ensure the observed effects are not due to cytotoxicity.
-
Visualizing the Methodologies and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed pathway for HSD17B13 in liver disease progression.
Caption: Experimental workflow for the this compound mouse model.
Caption: Experimental workflow for in vitro HSD17B13 siRNA knockdown.
Conclusion
In Vivo Efficacy of HSD17B13 Inhibition in Liver Fibrosis: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vivo validation of therapeutic agents targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for the treatment of liver fibrosis. While this report was initially aimed at detailing the effects of HSD17B13-IN-80-d2, a thorough search of publicly available scientific literature and clinical trial databases yielded no specific data for this compound. Therefore, to illustrate the therapeutic potential of HSD17B13 inhibition, this guide will focus on preclinical data available for other selective HSD17B13 inhibitors, primarily INI-822, and compare their mechanistic approach and efficacy with other prominent anti-fibrotic therapies.
HSD17B13: A Genetically Validated Target for Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Multiple human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for liver diseases. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants, thereby mitigating liver injury and fibrosis.
HSD17B13 Signaling and Proposed Mechanism in Liver Fibrosis
The precise enzymatic function and the mechanism by which HSD17B13 contributes to liver disease are still under investigation. However, it is understood to be involved in lipid metabolism within hepatocytes. The inhibition of HSD17B13 is thought to alter the hepatic lipid profile, leading to a reduction in lipotoxicity, inflammation, and subsequent fibrosis.
Caption: Proposed mechanism of HSD17B13 in liver fibrosis and the effect of its inhibition.
Preclinical Validation of HSD17B13 Inhibitors
While data on this compound is unavailable, preclinical studies on other HSD17B13 inhibitors, such as INI-822, have been reported. These studies provide initial proof-of-concept for this therapeutic strategy.
Table 1: Summary of Preclinical Data for the HSD17B13 Inhibitor INI-822
| Parameter | Model | Key Findings | Citation |
| Target Engagement | Zucker Obese Rats | Dose-dependent increase in the HSD17B13 substrate 12-HETE, confirming enzymatic inhibition. | [1] |
| Liver Injury Markers | Choline-Deficient, Amino Acid-Defined, High-Fat Diet (CDAA-HFD) fed rats | Reduced levels of alanine transaminase (ALT), a marker of liver damage. | [2][3] |
| Hepatic Lipid Profile | CDAA-HFD fed rats | Dose-dependent increase in hepatic phosphatidylcholines (PCs), consistent with lipid profiles observed in humans with protective HSD17B13 variants. | [2] |
| Anti-fibrotic Activity | Human liver-on-a-chip model of NASH | Decreases in fibrotic proteins including alpha-smooth muscle actin (α-SMA) and collagen type 1. | [4] |
Comparison with Alternative Therapeutic Strategies
Several other mechanisms are being explored for the treatment of liver fibrosis. The following table compares the in vivo validation of HSD17B13 inhibition with other leading therapeutic approaches.
Table 2: Comparative In Vivo Efficacy of Anti-Fibrotic Agents
| Therapeutic Target | Representative Compound(s) | Animal Model(s) | Key Anti-Fibrotic Effects | Citation(s) |
| HSD17B13 | INI-822 | CDAA-HFD Rat Model | Reduction in markers of liver injury (ALT) and pro-fibrotic cellular changes (in vitro). | [2][3][4] |
| Fibroblast Growth Factor 21 (FGF21) | Pegbelfermin (BMS-986036) | Leptin-deficient mice, Methionine and choline-deficient diet models | Reversal of hepatic steatosis, inflammation, and fibrosis. | [5] |
| Farnesoid X Receptor (FXR) | Obeticholic Acid (OCA), Tropifexor, INT-787 | Western diet + CCl4-induced NASH mouse model, Amylin liver NASH (AMLN) diet-induced Lepob/Lepob mouse model | Reduced NAFLD activity score (NAS), decreased hepatic triglycerides and cholesterol, and alleviation of steatosis, inflammation, ballooning, and fibrosis. | [6][7] |
| Peroxisome Proliferator-Activated Receptor (PPAR) | Rosiglitazone (PPAR-γ), KD3010 (PPAR-δ) | Bile Duct Ligation (BDL) rat model, Diet-induced NAFLD animal models | Reduced liver lipid accumulation and peroxidation; hepatoprotective and anti-fibrotic effects. | [8][9] |
Experimental Protocols for In Vivo Liver Fibrosis Models
The validation of anti-fibrotic therapies relies on robust and reproducible animal models that mimic human liver disease. Below are summaries of commonly used experimental protocols.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This is a widely used model of toxicant-induced liver injury and fibrosis.
-
Animal Model: Typically C57BL/6 mice or Sprague-Dawley rats.
-
Induction Protocol: Intraperitoneal (i.p.) injection of CCl4 (e.g., 1 g/kg) diluted in a vehicle like olive oil, administered twice or three times a week for a duration of 4 to 12 weeks to induce progressive fibrosis.[10][11]
-
Key Pathological Features: Centrilobular necrosis, inflammation, activation of hepatic stellate cells (HSCs), and deposition of extracellular matrix leading to bridging fibrosis and cirrhosis.[10]
References
- 1. CCl4-induced liver fibrosis mouse model [bio-protocol.org]
- 2. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 3. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 4. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 5. The role of FGF21 and its analogs on liver associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel sulfonamide FXR agonist alleviates hepatic steatosis and fibrosis in mouse model of NASH | BioWorld [bioworld.com]
- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Agonists of Peroxisome Proliferator-Activated Receptor-γ for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of HSD17B13 Inhibitors: A Guide to Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental findings related to the inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While "HSD17B13-IN-80-d2" does not correspond to a publicly documented specific inhibitor, this document will address the reproducibility of findings for the broader class of HSD17B13 inhibitors, including small molecules and antisense oligonucleotides (ASOs), by summarizing key experimental data and methodologies.
Genetic studies in humans have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[1][2][3] This has spurred the development of various therapeutic agents aimed at inhibiting HSD17B13 activity. This guide will focus on the available data for these emerging alternatives.
Data Presentation: Performance of HSD17B13 Inhibitors
The following tables summarize quantitative data from preclinical studies on HSD17B13 inhibitors, providing a baseline for comparing their efficacy and cellular effects.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound Class | Example Compound | Assay Type | Substrate | IC50 | Cell Line | Citation |
| Small Molecule | BI-3231 | Biochemical | Estradiol | 2.5 nM | - | [4] |
| Small Molecule | BI-3231 | Biochemical | Leukotriene B4 | - | - | [5] |
| Small Molecule | Compound 32 | Biochemical | - | 2.5 nM | - | [4] |
| Antisense Oligo | Hsd17b13 ASO | Gene Expression | - | 29 nM (72h) | Mouse Primary Hepatocytes | [6] |
Table 2: In Vivo Effects of HSD17B13 Inhibition in Mouse Models
| Therapeutic Agent | Mouse Model | Key Findings | Citation |
| Hsd17b13 ASO | CDAHFD Mouse Model | - 80-98% reduction in Hsd17b13 gene expression.- Modulated hepatic steatosis.- Did not decrease hepatic fibrosis. | [6] |
| Compound 32 | Multiple Mouse Models | - Demonstrated robust anti-MASH effects.- Regulated hepatic lipids via the SREBP-1c/FAS pathway. | [4] |
| shRNA-mediated knockdown | High-Fat Diet Mice | - Alleviated MASLD.- Regulated fatty acid and phospholipid metabolism. | [7] |
| Hsd17b13 Knockout | Various Diet Models | - Did not reproduce the protective role seen in humans.- Induced weight gain on a regular chow diet. | [8] |
Note: There is some inconsistency between the protective effects observed with genetic loss-of-function in humans and the results from some knockout mouse models, which underscores the importance of careful model selection and interpretation of preclinical data.[3][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Inhibition Assay (Biochemical)
This protocol is designed to measure the direct inhibitory effect of a compound on HSD17B13 enzymatic activity.
-
Enzyme and Substrate Preparation : Recombinant human HSD17B13 protein is purified. Substrates such as estradiol or leukotriene B4 and the cofactor NAD+ are prepared in an appropriate assay buffer.[5][9]
-
Compound Incubation : The test compound (e.g., BI-3231) is serially diluted and incubated with the HSD17B13 enzyme.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate and NAD+.
-
Detection : The rate of NAD+ reduction to NADH is measured, typically by fluorescence or absorbance, to determine the enzymatic activity.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the compound concentration.
Cell-Based HSD17B13 Target Engagement and Pathway Analysis
This protocol assesses the effect of HSD17B13 inhibition on cellular pathways in a relevant cell type.
-
Cell Culture : Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes are cultured under standard conditions.[10]
-
Treatment : Cells are treated with the HSD17B13 inhibitor (small molecule or ASO) for a specified period (e.g., 24-72 hours).[6]
-
RNA and Protein Extraction : Total RNA and protein lysates are collected from the treated cells.
-
Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of HSD17B13 and downstream target genes involved in lipid metabolism (e.g., SREBP-1c, FAS) and inflammation (e.g., IL-6, TGF-β1).[4][10]
-
Protein Analysis : Western blotting or ELISA can be used to quantify changes in protein expression levels.
-
Lipid Accumulation : Cellular lipid content can be assessed by staining with Oil Red O and quantification.
In Vivo Efficacy Studies in NAFLD/NASH Mouse Models
This protocol evaluates the therapeutic potential of HSD17B13 inhibitors in a disease-relevant animal model.
-
Animal Model : A suitable mouse model of NAFLD/NASH is selected, such as mice fed a high-fat diet (HFD), a Western diet (WD), or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).[6][8]
-
Dosing : The HSD17B13 inhibitor is administered to the animals for a defined treatment period.
-
Monitoring : Animal weight, food intake, and relevant serum biomarkers (e.g., ALT, AST) are monitored throughout the study.[10][11]
-
Tissue Collection : At the end of the study, liver tissue is collected for histological analysis (H&E, Sirius Red staining), gene expression analysis, and lipidomics.
-
Data Analysis : The effects of the inhibitor on liver steatosis, inflammation, and fibrosis are quantified and compared to a vehicle-treated control group.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to HSD17B13 research.
Caption: Simplified signaling pathway of HSD17B13 regulation and its role in liver pathology.
Caption: General experimental workflow for the preclinical evaluation of HSD17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primarysourceai.substack.com [primarysourceai.substack.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
